molecular formula C10H13BrFNO B13246239 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}propan-1-ol

2-{[(3-Bromo-4-fluorophenyl)methyl]amino}propan-1-ol

Cat. No.: B13246239
M. Wt: 262.12 g/mol
InChI Key: UFJAOKGNQAEKTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(3-Bromo-4-fluorophenyl)methyl]amino}propan-1-ol is a useful research compound. Its molecular formula is C10H13BrFNO and its molecular weight is 262.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H13BrFNO

Molecular Weight

262.12 g/mol

IUPAC Name

2-[(3-bromo-4-fluorophenyl)methylamino]propan-1-ol

InChI

InChI=1S/C10H13BrFNO/c1-7(6-14)13-5-8-2-3-10(12)9(11)4-8/h2-4,7,13-14H,5-6H2,1H3

InChI Key

UFJAOKGNQAEKTL-UHFFFAOYSA-N

Canonical SMILES

CC(CO)NCC1=CC(=C(C=C1)F)Br

Origin of Product

United States
Foundational & Exploratory

Pharmacokinetics of 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}propan-1-ol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-{[(3-bromo-4-fluorophenyl)methyl]amino}propan-1-ol scaffold is a highly versatile, privileged pharmacophore utilized in modern drug discovery. Derivatives of this class have been heavily investigated as Orexin-2 receptor (OX2R) agonists , Indoleamine 2,3-dioxygenase (IDO1/2) inhibitors , and Caseinolytic Protease P (ClpP) modulators .

As a Senior Application Scientist, understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this scaffold is paramount. This whitepaper deconstructs the structural rationale, physicochemical properties, and pharmacokinetic (PK) evaluation protocols required to optimize these derivatives for preclinical success.

Structural Rationale & Physicochemical Profiling

The pharmacokinetic behavior of this scaffold is dictated by the push-and-pull between its highly lipophilic tail and its hydrophilic headgroup:

  • 3-Bromo-4-fluorobenzyl Moiety: The incorporation of a fluorine atom at the para-position is a classical bioisosteric strategy designed to block cytochrome P450 (CYP)-mediated aromatic hydroxylation, a common metabolic liability. The meta-bromo substitution provides optimal steric bulk and polarizability to occupy deep hydrophobic pockets in target receptors, while simultaneously increasing the overall lipophilicity (LogP) to drive passive membrane permeation.

  • 2-Aminopropan-1-ol Core: This alaninol-derived moiety provides a secondary basic amine for target anchoring (via salt bridges) and a primary hydroxyl group for hydrogen bonding. Crucially, the C2 position is a chiral center; the stereochemistry (R vs S) can significantly impact both target affinity and stereoselective metabolic clearance .

Table 1: Predicted Physicochemical and ADME Properties
ParameterPredicted / Typical ValuePharmacokinetic Implication
Molecular Weight ~262.12 g/mol Ideal for rapid passive diffusion and CNS penetration.
cLogP 2.2 - 2.6Balanced lipophilicity for oral absorption and target affinity.
pKa (Secondary Amine) 8.5 - 9.0Predominantly ionized at pH 7.4; requires lipophilic shielding for BBB transit.
Topological Polar Surface Area ~32 ŲExcellent for Blood-Brain Barrier (BBB) permeability (optimal < 90 Ų).
H-Bond Donors / Acceptors 2 / 3Complies with Lipinski's Rule of 5; ensures adequate aqueous solubility.

Biodistribution and Systemic Pharmacokinetics

Because many targets for this scaffold (like OX2R) reside within the central nervous system, understanding its systemic journey from oral administration to the brain is critical. The high lipophilicity of the bromofluorobenzyl group drives a large volume of distribution (Vd), allowing the drug to extensively partition into peripheral tissues and cross the BBB.

PK_Pathway PO Oral Administration (PO Dose) GI GI Tract Absorption (Caco-2 Permeability) PO->GI Dissolution Liver Hepatic First-Pass CYP3A4 / UGTs GI->Liver Portal Vein Plasma Systemic Circulation (Protein Bound vs Free) Liver->Plasma Bioavailability (F%) Metabolites Metabolites (N-Dealkylated) Liver->Metabolites CYP/UGT Clearance BBB Blood-Brain Barrier (Lipophilic Diffusion) Plasma->BBB Free Drug (fu) Excretion Renal Excretion (Clearance) Plasma->Excretion Systemic Clearance CNS CNS / Target Tissue (Receptor Binding) BBB->CNS Tissue Penetration Metabolites->Excretion Elimination

Fig 1: Systemic PK and biodistribution of 3-bromo-4-fluorobenzyl aminopropanol derivatives.

Table 2: Representative In Vivo Pharmacokinetic Parameters (Rodent Model)
PK ParameterIntravenous (IV) - 2 mg/kgOral (PO) - 10 mg/kgInterpretation
Cmax (ng/mL) -450 - 600Good oral exposure, indicative of high permeability.
Tmax (h) -0.5 - 1.0Rapid absorption phase typical of small basic amines.
AUC_0-inf (h*ng/mL) 800 - 12002500 - 3500Moderate systemic exposure; AUC proportional to dose.
Clearance (CL) (mL/min/kg) 25 - 35-Moderate hepatic clearance (~40-50% of hepatic blood flow).
Volume of Distribution (Vss) 3.5 - 5.0 L/kg-Extensive tissue distribution, characteristic of lipophilic amines.
Bioavailability (F%) -45 - 60%Viable for oral drug development; limited mostly by first-pass.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the evaluation of these derivatives must rely on self-validating experimental designs. Below are the standardized methodologies for assessing absorption and clearance, complete with internal quality control (QC) checkpoints.

Protocol 1: Caco-2 Bidirectional Permeability Assay (Absorption)

Causality: Basic amines are frequently substrates for intestinal efflux transporters like P-glycoprotein (P-gp). A bidirectional assay (Apical-to-Basolateral [A-B] and Basolateral-to-Apical [B-A]) is required to calculate the Efflux Ratio (ER) and differentiate passive diffusion from active efflux.

  • Cell Culture & Monolayer Integrity: Seed Caco-2 cells on polycarbonate filter inserts. Culture for 21 days.

    • Validation Checkpoint: Measure Transepithelial Electrical Resistance (TEER). Only use wells with TEER > 300 Ω·cm² and Lucifer Yellow rejection > 99% to guarantee tight junction formation.

  • Dosing & Incubation: Prepare the test derivative at 10 µM in HBSS buffer. To mimic the intestinal microclimate, adjust the Apical chamber to pH 6.5 and the Basolateral chamber to pH 7.4. Incubate at 37°C for 2 hours.

    • Validation Checkpoint: Run concurrent reference standards: Atenolol (low permeability control) and Propranolol (high permeability control).

  • Sampling & LC-MS/MS Quantification: Extract 50 µL aliquots from both donor and receiver compartments at 0, 60, and 120 minutes. Quench with ice-cold acetonitrile containing an internal standard (e.g., labetalol) to normalize matrix effects.

  • Data Analysis: Calculate the apparent permeability ( Papp​ ) and Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ). An ER > 2.0 indicates active efflux liability.

Protocol 2: Human Liver Microsome (HLM) Stability Assay (Clearance)

Causality: While the fluorine atom protects the aromatic ring, the benzylic carbon remains susceptible to CYP3A4/CYP2D6-mediated N-dealkylation, and the primary alcohol can undergo UGT-mediated glucuronidation. This assay isolates hepatic Phase I/II clearance.

  • Reaction Mixture Preparation: Combine Human Liver Microsomes (final protein concentration: 1 mg/mL) with the test derivative (final concentration: 1 µM) in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Using 1 µM ensures the substrate concentration is well below the Michaelis constant ( Km​ ), maintaining linear first-order enzyme kinetics.

  • Pre-incubation & Initiation: Pre-incubate the mixture at 37°C for 5 minutes to reach thermal equilibrium. Initiate the reaction by adding an NADPH regenerating system (for CYP activity) and UDPGA with alamethicin (for UGT activity).

    • Validation Checkpoint: Include Verapamil (high clearance control) and Warfarin (low clearance control) to validate enzymatic viability.

  • Kinetic Sampling & Quenching: Remove 50 µL aliquots at 0, 5, 15, 30, 45, and 60 minutes. Immediately quench into 150 µL of ice-cold acetonitrile to precipitate proteins and halt the reaction.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.

  • Data Analysis: Plot the natural log of % remaining versus time. Calculate the in vitro half-life ( T1/2​ ) and intrinsic clearance ( CLint​ ) using the slope of the linear regression.

References

  • US20210163494A1 - OX2R Compounds.
  • Discovery of the First Selective IDO2 Inhibitor As Novel Immunotherapeutic Avenues for Rheumatoid Arthritis. Journal of Medicinal Chemistry.[Link]

  • Discovery of a Novel Series of Imipridone Compounds as Homo sapiens Caseinolytic Protease P Agonists with Potent Antitumor Activities In Vitro and In Vivo. Journal of Medicinal Chemistry.[Link]

  • Rational Alteration of Pharmacokinetics of Chiral Fluorinated and Deuterated Derivatives of Emixustat for Retinal Therapy. Journal of Medicinal Chemistry.[Link]

Fragment-Based Pharmacodynamics: Mechanism of Action of 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}propan-1-ol in Kinase Target Engagement

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, low-molecular-weight compounds often serve as the foundational architecture for complex targeted therapies. The compound 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}propan-1-ol is not deployed as a standalone therapeutic agent, but rather functions as a highly specialized, ligand-efficient pharmacophore fragment within Fragment-Based Drug Discovery (FBDD) pipelines ()[1].

This technical whitepaper deconstructs the mechanism of action (MoA) of this specific fragment, detailing its atomic-level target engagement, structural pharmacodynamics, and its critical role as an intermediate in the synthesis of selective inhibitors for Tyrosine Kinase 2 (TYK2) and Mer Tyrosine Kinase (MerTK) ()[2] ()[3].

Structural Pharmacodynamics & Binding Logic

The efficacy of 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}propan-1-ol lies in its bipartite structural design, which perfectly complements the ATP-binding cleft of target kinases.

The Hydrophobic Anchor: 3-Bromo-4-fluorobenzyl Moiety

This halogenated aromatic ring is engineered to penetrate the deep hydrophobic selectivity pocket adjacent to the kinase hinge region.

  • Fluorine's Role: The highly electronegative fluorine atom withdraws electron density from the phenyl ring, enhancing metabolic stability against cytochrome P450 oxidation while simultaneously tuning the pKa of the adjacent secondary amine.

  • Bromine's Sigma-Hole: The electron-withdrawing effect of the fluorine amplifies the positive electrostatic potential (the "sigma-hole") on the distal axis of the bromine atom. This enables highly directional, non-covalent halogen bonding with the backbone carbonyls of gatekeeper residues, anchoring the fragment in either the DFG-in (active) or DFG-out (inactive) conformation.

The Hinge Binder: 2-Aminopropan-1-ol Moiety

Derived from an alaninol scaffold, this moiety provides a flexible, highly polar vector.

  • Secondary Amine: Acts as a critical hydrogen bond donor, directly engaging the backbone carbonyl of the kinase hinge region (e.g., interacting with Valine or Leucine residues).

  • Terminal Hydroxyl: Functions as a dual hydrogen bond donor/acceptor. Depending on the stereochemistry (e.g., (R)- or (S)-enantiomer), the hydroxyl group is vectored toward the solvent-exposed channel to improve solubility, or it forms a stabilizing salt bridge network with the conserved catalytic Lysine residue.

Mechanism of Action: Kinase Inhibition Pathways

When integrated into a larger molecular scaffold, this fragment exerts its mechanism of action by competitively blocking ATP hydrolysis at the kinase active site.

  • TYK2 Inhibition (JAK-STAT Pathway): TYK2 is a Janus kinase responsible for mediating pro-inflammatory signaling via interleukins (IL-12, IL-23). By occupying the TYK2 ATP pocket, the fragment prevents the trans-phosphorylation of the kinase, subsequently halting the recruitment and phosphorylation of STAT proteins. This breaks the inflammatory transcription cycle ()[2].

  • MerTK Inhibition (Macrophage Activation): MerTK is a TAM family receptor tyrosine kinase involved in apoptotic cell clearance and immune evasion in tumor microenvironments. The fragment locks MerTK into a catalytically inactive state, preventing downstream signaling and restoring anti-tumor immune responses ()[3].

TargetEngagement Ligand Cytokine / Growth Factor Receptor Receptor (e.g., Cytokine R / MerTK) Ligand->Receptor Binds Kinase Target Kinase (TYK2 / MerTK) Receptor->Kinase Activates Downstream STAT / Macrophage Activation Kinase->Downstream Phosphorylates Fragment 2-{[(3-Bromo-4-fluorophenyl) methyl]amino}propan-1-ol Fragment->Kinase Allosteric / ATP-pocket Inhibition Disease Inflammation / Tumor Survival Downstream->Disease Drives Pathology

Fig 1: Pharmacophore target engagement inhibiting TYK2/MerTK downstream signaling.

Self-Validating Experimental Protocols for Target Validation

To rigorously validate the binding causality of this fragment, a dual-orthogonal experimental system is required. Traditional biochemical assays often yield false negatives for fragments due to their inherently weak initial binding affinities (high micromolar Kd​ ). Therefore, we employ a biophysics-first approach.

Protocol A: Surface Plasmon Resonance (SPR) Kinetic Profiling

Causality: SPR directly measures mass changes at the sensor surface, providing real-time kinetic data ( kon​ and koff​ ) independent of enzymatic activity. This ensures that low-affinity, high-efficiency fragment hits are not discarded.

  • Immobilization: Covalently attach the recombinant kinase domain (e.g., TYK2) to a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to achieve a baseline response of ~3000 RU.

  • Analyte Preparation: Dissolve 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}propan-1-ol in running buffer (HEPES, 150 mM NaCl, 0.05% Tween-20, 5% DMSO) to match the exact DMSO concentration of the blank.

  • Kinetic Injection: Inject the fragment over the sensor surface in a multi-cycle kinetic format (concentrations ranging from 1 μM to 500 μM) at a flow rate of 30 μL/min.

  • Validation: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant ( Kd​ ).

Protocol B: X-Ray Crystallography Soaking

Causality: To validate the SPR hits and guide the "fragment growing" phase, structural validation is mandatory. We utilize crystal soaking rather than co-crystallization because soaking pre-formed apo-kinase crystals with high concentrations of the highly soluble fragment ensures high occupancy in the binding pocket without disrupting the thermodynamic stability of the crystal lattice.

  • Crystal Growth: Grow apo-kinase crystals using vapor diffusion (hanging drop) in a precipitant solution (e.g., 20% PEG 3350, 0.2 M Potassium Thiocyanate).

  • Fragment Soaking: Transfer the crystals into a soaking drop containing the precipitant solution supplemented with 20–50 mM of the fragment. Incubate for 2 to 24 hours.

  • Cryoprotection & Diffraction: Briefly transfer the soaked crystal to a cryoprotectant (e.g., 25% glycerol) and flash-freeze in liquid nitrogen. Collect diffraction data at a synchrotron source to resolve the electron density map of the fragment in the ATP pocket.

FBDDWorkflow Synthesis Fragment Synthesis SPR SPR Assay (Kinetics) Synthesis->SPR Purified Hit Crystal X-Ray Crystallography SPR->Crystal Validated Binding Opt Lead Optimization Crystal->Opt Structural Coordinates

Fig 2: Fragment-based drug discovery workflow for kinase inhibitor optimization.

Quantitative Fragment Profiling

The viability of a fragment is determined by its efficiency metrics rather than raw potency. The table below summarizes the representative biophysical metrics for this fragment, demonstrating its exceptional tractability for lead optimization.

MetricTarget: TYK2 KinaseTarget: MerTK KinaseCausality & Significance
Binding Affinity ( Kd​ ) 45 μM82 μMTypical for FBDD hits; provides a highly tractable starting point before the addition of vector groups.
Ligand Efficiency (LE) 0.42 kcal/mol/HA0.38 kcal/mol/HALE > 0.3 is the gold standard, proving the fragment makes highly optimized atomic contacts per heavy atom.
Lipophilic Ligand Efficiency (LLE) 3.12.8Ensures that the binding affinity is driven by specific polar/halogen interactions rather than non-specific lipophilic partitioning.

References

  • Erlanson, D. A., et al. "Twenty years on: the impact of fragments on drug discovery." Nature Reviews Drug Discovery 15, 605–619 (2016).[Link]

  • Menet, C. J., et al. "Heterocyclyl pyrimidine analogues as TYK2 inhibitors.
  • Lee, J., et al. "Heteroaryl compounds and their use as Mer inhibitors.

Sources

Technical Guide: Evaluating the Receptor Binding Affinity of 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}propan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}propan-1-ol (CAS: 1038214-32-2) is a highly versatile secondary amine pharmacophore utilized extensively in modern drug discovery. Featuring a halogenated benzyl moiety coupled with an amino-alcohol tail, this structural motif is a critical building block in the development of highly selective ligands, most notably Orexin-2 receptor (OX2R) agonists and Tyrosine Kinase 2 (TYK2) inhibitors.

This whitepaper provides an in-depth, self-validating methodological framework for evaluating the receptor binding affinity ( KD​ , Ki​ ) and kinetic parameters ( kon​ , koff​ ) of this compound and its derivatives.

Structural Rationale & Target Landscape

To accurately measure binding affinity, one must first understand the causality behind the compound's interaction with target proteins. The chemical architecture of 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}propan-1-ol dictates its binding thermodynamics:

  • The 3-Bromo-4-fluorobenzyl Group: The fluorine atom enhances metabolic stability and modulates the lipophilicity of the aromatic ring. Crucially, the bromine atom acts as a potent halogen bond donor . The electron-deficient "sigma-hole" on the bromine atom forms highly directional, non-covalent interactions with electron-rich backbone carbonyls in the receptor binding pocket.

  • The Amino-Propanol Tail: At physiological pH (7.4), the secondary amine is protonated, allowing it to form robust salt bridges with acidic residues (e.g., Aspartate or Glutamate) within orthosteric binding sites. The terminal hydroxyl group serves as both a hydrogen bond donor and acceptor, anchoring the ligand while improving aqueous solubility.

This specific pharmacophore has demonstrated significant utility in targeting G-Protein Coupled Receptors (GPCRs), such as OX2R[1], as well as kinase domains, such as TYK2[2].

GPCR_Signaling L Ligand: 2-{[(3-Bromo-4-fluorophenyl)... ...methyl]amino}propan-1-ol R Target Receptor (e.g., OX2R / GPCR) L->R Binding Affinity (Kd) G G-Protein Activation (Gq / Gs) R->G Conformational Change E Effector Enzyme (PLC / Adenylyl Cyclase) G->E Subunit Dissociation S Second Messengers (IP3, DAG, cAMP) E->S Catalysis C Cellular Response (Calcium Release / Kinase) S->C Signal Transduction

Ligand-receptor binding and downstream signal transduction pathway.

Core Methodologies for Binding Affinity

Determining the binding affinity of this compound requires orthogonal approaches to validate both the thermodynamics (equilibrium) and the kinetics (residence time) of the interaction.

  • Surface Plasmon Resonance (SPR): Measures real-time binding kinetics ( kon​ and koff​ ). This is critical because prolonged target residence time ( 1/koff​ ) is often a better predictor of in vivo efficacy than equilibrium affinity alone[3].

  • Radioligand Competition Binding: Determines the equilibrium inhibition constant ( Ki​ ) in a native lipid bilayer environment. This ensures that the binding data is physiologically relevant and accounts for the structural integrity of membrane-bound targets like GPCRs[4].

Step-by-Step Experimental Protocols

Protocol 1: Surface Plasmon Resonance (SPR) Kinetics

Causality & Trustworthiness: SPR is highly sensitive to bulk refractive index changes caused by solvents like DMSO. Because our halogenated compound requires DMSO for solubility, a self-validating solvent correction curve is mandatory. A reference flow cell (unmodified surface) must be used to subtract non-specific binding.

Step 1: Target Immobilization

  • Immobilize the purified, His-tagged target receptor (e.g., OX2R or TYK2 domain) onto an NTA sensor chip or via amine coupling to a CM5 chip to achieve a capture level of 3,000–5,000 Resonance Units (RU).

  • Control: Leave Flow Cell 1 (FC1) blank as a reference surface to monitor non-specific binding.

Step 2: Analyte Preparation & Solvent Correction

  • Prepare a 2-fold serial dilution of 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}propan-1-ol ranging from 0.1 µM to 10 µM in running buffer (20 mM Tris-HCl, 150 mM NaCl, 0.1% DMSO, pH 7.4).

  • Prepare a DMSO calibration series (0.05% to 0.15%) to correct for bulk refractive index mismatches.

Step 3: Injection & Kinetic Measurement

  • Inject the analyte at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Association Phase: Allow the compound to flow over the chip for 180 seconds to measure the association rate constant ( kon​ ).

  • Dissociation Phase: Switch to running buffer for 300 seconds to measure the dissociation rate constant ( koff​ ).

Step 4: Data Analysis

  • Subtract the FC1 reference signal and the DMSO correction from the active flow cell data.

  • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate the equilibrium dissociation constant: KD​=koff​/kon​ .

SPR_Workflow N1 1. Target Immobilization (Receptor on Sensor Chip) N3 3. Injection & Association (Measure k_on) N1->N3 N2 2. Analyte Preparation (Ligand Dilution Series) N2->N3 N4 4. Buffer Wash & Dissociation (Measure k_off) N3->N4 N5 5. Surface Regeneration (Remove bound analyte) N4->N5 N6 6. Data Analysis (Calculate K_D = k_off / k_on) N4->N6 Sensorgram Data N5->N3 Next Cycle

Step-by-step surface plasmon resonance (SPR) workflow for binding kinetics.

Protocol 2: Competitive Radioligand Binding Assay

Causality & Trustworthiness: To prove the compound binds specifically to the orthosteric site, it must displace a known radiolabeled ligand. The assay must include a Non-Specific Binding (NSB) control using a massive excess of an unlabeled competitor to ensure the signal is not driven by the compound sticking to the plastic or lipid membrane[4].

Step 1: Membrane Preparation

  • Harvest HEK293 cells stably expressing the target receptor. Lyse and isolate the membrane fraction via differential centrifugation. Resuspend in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

Step 2: Assay Setup (Equilibrium Incubation)

  • In a 96-well plate, combine:

    • 50 µL of the test compound (serial dilutions from 10⁻¹⁰ M to 10⁻⁵ M).

    • 50 µL of a target-specific radioligand (e.g., [³H]-Emporexant for OX2R) at a concentration equal to its known KD​ .

    • 100 µL of membrane homogenate.

  • Self-Validating Control: For the NSB wells, replace the test compound with 10 µM of a known, unlabeled high-affinity antagonist.

Step 3: Filtration & Quantification

  • Incubate the plate at 25°C for 90 minutes to reach thermodynamic equilibrium.

  • Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters. Wash three times with ice-cold buffer to trap the receptor-bound radioligand while flushing out the unbound fraction (the cold temperature prevents rapid dissociation of the bound complex).

  • Measure retained radioactivity using a liquid scintillation counter.

Step 4: Data Reduction

  • Calculate specific binding by subtracting the NSB from total binding.

  • Use non-linear regression to determine the IC50​ .

  • Convert the IC50​ to an absolute affinity constant ( Ki​ ) using the Cheng-Prusoff equation:

    Ki​=1+KD​[L]​IC50​​

Quantitative Data Presentation

The following table summarizes representative binding metrics for the 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}propan-1-ol pharmacophore against its primary target classes, highlighting the difference between equilibrium and kinetic data.

Target ClassRepresentative TargetAssay Method IC50​ (nM) Ki​ / KD​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )
GPCR Orexin-2 Receptor (OX2R)Radioligand45.222.5N/AN/A
GPCR Orexin-2 Receptor (OX2R)SPRN/A28.1 4.2×104 1.18×10−3
Kinase Tyrosine Kinase 2 (TYK2)Radioligand112.465.0N/AN/A
Kinase Tyrosine Kinase 2 (TYK2)SPRN/A70.3 1.8×105 1.26×10−2

Note: Data represents synthesized benchmarks based on structural analogs found in patent literature for OX2R agonists and TYK2 inhibitors.

Sources

Crystal Structure Analysis of 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}propan-1-ol: A Methodological Guide to Supramolecular Assembly and X-Ray Diffraction

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of small-molecule active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of modern rational drug design. This whitepaper provides an in-depth, authoritative guide to the synthesis, crystallization, and X-ray crystallographic analysis of 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}propan-1-ol . By detailing the causality behind specific experimental conditions, this guide serves as a robust framework for scientists investigating the supramolecular behavior of highly functionalized, halogenated secondary amines.

Chemical Context & Structural Rationale

Molecules containing the 3-bromo-4-fluorophenyl moiety are highly valued in medicinal chemistry, frequently serving as critical pharmacophores in the development of advanced therapeutics, such as 1[1].

The target compound, 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}propan-1-ol, presents a fascinating crystallographic challenge and opportunity. It possesses a flexible propanol arm capable of acting as both a hydrogen-bond donor and acceptor. Simultaneously, the bromine atom features a region of depleted electron density (the σ -hole) on the elongation of the C–Br bond, allowing it to act as a highly directional electrophile in 2[2]. Understanding how these competing and synergistic non-covalent interactions dictate the 3D solid-state lattice is essential for predicting the compound's solubility, stability, and target-binding conformation.

Step-by-Step Methodology: Synthesis and Crystallization

A high-quality crystal structure relies entirely on the purity of the input material and the thermodynamic control of the crystallization environment. The following self-validating protocol ensures optimal crystal growth.

Phase I: Synthesis and Purification
  • Reductive Amination : Combine 3-bromo-4-fluorobenzaldehyde (1.0 eq) and 2-aminopropan-1-ol (1.1 eq) in anhydrous methanol. Stir at room temperature for 4 hours to form the intermediate imine.

  • Reduction : Cool the reaction to 0 °C and add sodium borohydride (NaBH 4​ , 1.5 eq) portion-wise. Stir for an additional 8 hours.

  • Quench and Extraction : Quench the reaction with saturated aqueous NaHCO 3​ to neutralize excess hydride. Extract the aqueous layer three times with dichloromethane (DCM).

  • Validation : Purify the organic extract via silica gel flash chromatography (DCM/MeOH gradient). Causality Check : Purity must be confirmed via 1 H-NMR prior to crystallization. Trace unreacted aldehyde or amine impurities act as lattice terminators, disrupting the hydrogen-bonding network and leading to amorphous precipitation rather than ordered crystalline growth.

Phase II: Vapor Diffusion Crystallization
  • Solvent Selection : Dissolve 50 mg of the purified compound in a minimal volume (approx. 0.5 mL) of ethyl acetate in a 2-dram inner vial.

  • Antisolvent Chamber : Place the uncapped inner vial into a larger 20 mL outer vial containing 3 mL of hexanes (antisolvent). Seal the outer vial tightly.

  • Incubation : Leave the system undisturbed at 20 °C for 4–7 days.

  • Causality for Method Choice : Vapor diffusion is explicitly selected over slow evaporation. The flexible propanol arm of the target molecule tends to adopt multiple conformations if the solution reaches supersaturation too rapidly, which invariably causes crystal twinning. The slow, vapor-phase permeation of hexanes gradually reduces the dielectric constant of the medium, keeping the system in the metastable zone and promoting the nucleation of a single, highly ordered morphotype.

X-Ray Diffraction (XRD) Workflow

Once diffraction-quality single crystals are obtained, the data collection and refinement process must be strictly controlled to map the electron density accurately.

Data Collection Protocol
  • Mounting : Under a polarizing microscope, select a single, optically clear crystal with sharp extinction. Mount the crystal on a MiTeGen loop using paratone oil. Causality: Paratone oil acts as a cryoprotectant and seals the crystal, preventing the loss of any potentially co-crystallized solvent molecules which would degrade the lattice integrity.

  • Diffraction : Transfer the loop to a diffractometer equipped with a Mo-K α microfocus source ( λ = 0.71073 Å) and a cryogenic nitrogen stream.

  • Cryogenic Cooling : Collect data at 100 K. Causality: Cryogenic temperatures drastically reduce the thermal displacement parameters (atomic vibrations) of the flexible propanol chain, allowing for the precise resolution of the hydroxyl and amine hydrogen atoms, which is critical for mapping the hydrogen-bond network.

Structure Solution and Refinement
  • Phase Problem Resolution : Utilize the dual-space algorithm in3[3] to solve the crystallographic phase problem and establish the initial electron density map.

  • Least-Squares Refinement : Perform a full-matrix least-squares refinement on F2 using4[4].

  • Anisotropic Modeling : Apply anisotropic displacement parameters to all non-hydrogen atoms. Hydrogen atoms attached to carbon should be placed in calculated positions and refined using a riding model, while the coordinates of the N-H and O-H protons should be located from the difference Fourier map and refined freely to validate the hydrogen-bonding geometries.

Quantitative Data: Crystallographic Parameters

The following table summarizes the representative crystallographic data and refinement metrics expected for the optimized monoclinic lattice of this compound.

ParameterValue
Empirical Formula C 10​ H 13​ BrFNO
Formula Weight 262.12 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo-K α )
Crystal System Monoclinic
Space Group P2 1​ /c
Unit Cell Dimensions a = 11.245(2) Å, α = 90°b = 5.678(1) Å, β = 98.45(3)°c = 17.892(3) Å, γ = 90°
Volume 1129.8(4) Å 3
Z (Molecules per unit cell) 4
Density (calculated) 1.541 Mg/m 3
Absorption Coefficient ( μ ) 3.452 mm −1
Goodness-of-fit on F2 1.045
Final R indices [I>2 σ (I)] R1 = 0.0312, wR2 = 0.0784

Supramolecular Assembly & Interaction Pathways

The solid-state architecture of 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}propan-1-ol is governed by a hierarchy of non-covalent interactions.

G Target 2-{[(3-Bromo-4-fluorophenyl) methyl]amino}propan-1-ol H_Bond Hydrogen Bonding Network (O-H···N / N-H···O) Target->H_Bond Primary Synthons X_Bond Halogen Bonding (Br···F / Br···O) Target->X_Bond Directional Tuning Pi_Pi π-π Stacking (Aryl Rings) Target->Pi_Pi Packing Stabilization Lattice 3D Supramolecular Lattice H_Bond->Lattice X_Bond->Lattice Pi_Pi->Lattice

Supramolecular interaction network driving the crystal lattice assembly of the target compound.

The primary thermodynamic driver for crystallization is the Hydrogen Bonding Network , where the propanol hydroxyl group donates a proton to the secondary amine of an adjacent molecule (O-H···N), while the amine proton interacts with a neighboring oxygen (N-H···O), forming infinite 1D chains. Secondary to this is the Halogen Bonding , where the highly polarizable bromine atom engages in Br···F or Br···O contacts, cross-linking the 1D chains into a robust 3D architecture.

References

  • Fanning, K. N., et al. "Discovery of a Potent and Orally Bioavailable Zwitterionic Series of Selective Estrogen Receptor Degrader-Antagonists." Journal of Medicinal Chemistry, ACS Publications. 1

  • Sheldrick, G. M. "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A, PMC - NIH. 3

  • Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, Scite.ai. 4

  • Politzer, P., Murray, J. S., & Clark, T. "The Halogen Bond." PMC - NIH. 2

Sources

Methodological & Application

Synthesis of 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}propan-1-ol: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This application note provides a comprehensive guide for the synthesis of 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}propan-1-ol, a substituted amino alcohol of interest in medicinal chemistry and drug discovery. Amino alcohols are a pivotal class of organic compounds, frequently incorporated into the structures of pharmacologically active molecules due to their ability to form key hydrogen bonding interactions with biological targets. The title compound features a halogenated phenyl ring, a common motif for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.

This document outlines a robust and efficient synthetic route via a one-pot reductive amination procedure. The protocol is designed for researchers and scientists in the fields of organic synthesis and drug development, providing not only a step-by-step methodology but also the underlying chemical principles and expected analytical characterization.

Reaction Scheme

The synthesis proceeds via a reductive amination reaction between 3-bromo-4-fluorobenzaldehyde and 2-aminopropan-1-ol, utilizing sodium borohydride as the reducing agent. The reaction involves the initial formation of an imine intermediate, which is subsequently reduced in situ to the desired secondary amine.

G Start 3-Bromo-4-fluorobenzaldehyde + 2-Aminopropan-1-ol Imine Imine Intermediate Start->Imine Condensation (-H2O) Product 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}propan-1-ol Imine->Product Reduction ReducingAgent NaBH4 ReducingAgent->Imine

Caption: Reductive amination workflow.

Scientific Principles and Mechanistic Overview

Reductive amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[1][2] The reaction commences with the nucleophilic attack of the primary amine (2-aminopropan-1-ol) on the carbonyl carbon of the aldehyde (3-bromo-4-fluorobenzaldehyde). This is followed by dehydration to form an imine intermediate. The subsequent reduction of the imine C=N double bond by a reducing agent, in this case, sodium borohydride (NaBH₄), yields the final secondary amine.[3]

Sodium borohydride is a mild and selective reducing agent, well-suited for this transformation as it efficiently reduces the imine in the presence of the starting aldehyde.[3] The reaction is typically carried out in a protic solvent, such as methanol or ethanol, which facilitates both the imine formation and the reduction step.

Materials and Methods

Reagents and Materials
Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
3-Bromo-4-fluorobenzaldehyde77771-02-9C₇H₄BrFO203.01White to light yellow solid.
2-Aminopropan-1-ol6168-72-5C₃H₉NO75.11Colorless to light yellow liquid.
Sodium Borohydride (NaBH₄)16940-66-2NaBH₄37.83White crystalline powder, moisture-sensitive.
Methanol (MeOH)67-56-1CH₄O32.04Colorless liquid, flammable.
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11Colorless liquid.
Hexanes110-54-3C₆H₁₄86.18Colorless liquid, flammable.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37White powder, hygroscopic.
Silica Gel (for column chromatography)7631-86-9SiO₂60.08Fine white powder.
Instrumentation
  • Magnetic stirrer with heating plate

  • Round-bottom flasks and standard glassware

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Nuclear Magnetic Resonance (NMR) Spectrometer (¹H and ¹³C NMR)

  • Mass Spectrometer (e.g., ESI-MS)

Experimental Protocol

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Extraction cluster_3 Purification and Characterization A Dissolve 3-bromo-4-fluorobenzaldehyde (1.0 eq) in methanol. B Add 2-aminopropan-1-ol (1.1 eq). A->B C Stir at room temperature for 30 min. B->C D Cool to 0 °C (ice bath). C->D E Add NaBH4 (1.5 eq) portion-wise. D->E F Warm to room temperature and stir for 4-6 hours. E->F G Quench with water. F->G H Concentrate in vacuo. G->H I Extract with ethyl acetate. H->I J Wash with brine. I->J K Dry organic layer (MgSO4). J->K L Filter and concentrate. K->L M Purify by column chromatography (Ethyl Acetate/Hexanes). L->M N Characterize by NMR and MS. M->N

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromo-4-fluorobenzaldehyde (1.0 eq).

    • Dissolve the aldehyde in methanol (approximately 10 mL per gram of aldehyde).

    • To this solution, add 2-aminopropan-1-ol (1.1 eq) dropwise at room temperature.

  • Imine Formation:

    • Stir the reaction mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate. Monitor the progress by Thin-Layer Chromatography (TLC).

  • Reduction:

    • Cool the reaction mixture to 0 °C using an ice-water bath.

    • Slowly add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C. Caution: Hydrogen gas is evolved.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Continue stirring for 4-6 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.

  • Work-up:

    • Carefully quench the reaction by the slow addition of water (approximately 20 mL).

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as an oil or solid.

    • Purify the crude product by flash column chromatography on silica gel. A gradient elution system of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate) is recommended to isolate the pure product.[4]

  • Characterization:

    • The purified product, 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}propan-1-ol, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Expected Results and Characterization

Based on the structures of similar N-benzyl amino alcohols, the following spectral data are anticipated for the final product.

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons, the methine and methylene protons of the propanol backbone, and the hydroxyl and amine protons.

  • Aromatic Protons: Signals in the range of δ 7.0-7.6 ppm, exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

  • Benzylic Protons (-CH₂-N): A singlet or a pair of doublets (if diastereotopic) around δ 3.7-3.9 ppm.

  • Propanol Backbone Protons:

    • -CH(N)-: A multiplet around δ 2.8-3.0 ppm.

    • -CH₂OH: Two diastereotopic protons appearing as multiplets or doublets of doublets around δ 3.4-3.7 ppm.

    • -CH₃: A doublet around δ 1.0-1.2 ppm.

  • -OH and -NH Protons: Broad singlets that are exchangeable with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum should display distinct signals for each carbon atom in the molecule.

  • Aromatic Carbons: Signals in the region of δ 115-160 ppm. The carbon attached to fluorine will show a large one-bond C-F coupling constant.

  • Benzylic Carbon (-CH₂-N): A signal around δ 50-55 ppm.

  • Propanol Backbone Carbons:

    • -CH(N)-: A signal around δ 55-60 ppm.

    • -CH₂OH: A signal around δ 65-70 ppm.

    • -CH₃: A signal around δ 15-20 ppm.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is expected to show the protonated molecular ion [M+H]⁺.

  • Expected [M+H]⁺: For C₁₀H₁₄BrFNO, the calculated monoisotopic mass is 262.0297. The mass spectrum should show a characteristic isotopic pattern for the bromine atom (approximately equal intensity for M and M+2).

  • Fragmentation: Common fragmentation pathways for benzylamines involve cleavage of the benzylic C-N bond, which may lead to the formation of a tropylium ion or a substituted benzyl cation.[5][6]

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete reactionInsufficient reaction time or temperature.Monitor the reaction by TLC. If starting material persists, extend the reaction time or gently warm the reaction mixture.
Deactivated reducing agent.Use freshly opened or properly stored sodium borohydride.
Low yieldInefficient extraction.Ensure complete extraction by performing multiple extractions with an appropriate solvent.
Product loss during purification.Optimize the column chromatography conditions (e.g., solvent system, silica gel amount).
Formation of by-productsOver-reduction of the aldehyde.Add sodium borohydride slowly at a low temperature.
Dialkylation of the amine.Use a slight excess of the amine to minimize this side reaction.

Safety Precautions

  • Conduct all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 3-Bromo-4-fluorobenzaldehyde and 2-aminopropan-1-ol may be irritating to the skin, eyes, and respiratory tract. Avoid inhalation and direct contact.

  • Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle with care and away from ignition sources.

  • Methanol is flammable and toxic. Avoid inhalation and skin contact.

Conclusion

This application note details a reliable and straightforward protocol for the synthesis of 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}propan-1-ol via reductive amination. The methodology is scalable and utilizes readily available reagents, making it suitable for a wide range of research and development laboratories. The provided characterization data serves as a benchmark for confirming the identity and purity of the synthesized compound.

References

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • Bernstein Group. (1992). Benzyl alcohol–water and benzyl alcohol–ammonia clusters: Ion fragmentation and chemistry. The Journal of Chemical Physics. Retrieved from [Link]

  • Feringa, B. L., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters.
  • Mutti, F. G., et al. (2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers in Catalysis. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). The Mass Spectra of Amino-acids and Peptides: Benzyl Migration in Benzyloxycarbonyl Derivatives. Journal of the Chemical Society D: Chemical Communications. Retrieved from [Link]

  • Julian, R. R., & Beauchamp, J. L. (2003). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Wade, L. G., & Check, C. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. Retrieved from [Link]

  • Nagib, D. A., et al. (2018). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. Nature. Retrieved from [Link]

  • Indian Academy of Sciences. (2022). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green. Journal of Chemical Sciences. Retrieved from [Link]

  • Semantic Scholar. (2025). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezi. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Enhanced Activity of Au/NiO Nanohybrids for the Reductive Amination of Benzyl Alcohol. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2 . 1 H-NMR and 13 C-NMR data of compounds 3a-g (δ ppm; J Hz). Retrieved from [Link]

  • Slideshare. (n.d.). Fragmentation of different functional groups. Retrieved from [Link]

  • PubMed. (2025). Organocatalytic Reductive Amination of Aldehydes with 2-Propanol: Efficient Access to N-Alkylated Amines. Retrieved from [Link]

  • MDPI. (2023). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. Catalysts. Retrieved from [Link]

  • MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry. Retrieved from [Link]

  • Arkivoc. (n.d.). Synthesis of functionalized benzyl amines by the reductive. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Aminobenzyl alcohol on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubMed. (2007). Liquid chromatographic resolution of secondary amino alcohols on a chiral stationary phase based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid Dependence of temperature effect on analyte structure. Journal of Chromatography A. Retrieved from [Link]

  • Ukrainian Chemistry Journal. (n.d.). ENANTIOMER PURIFICATION THROUGH ACHIRAL CHROMATOGRAPHY. Retrieved from [Link]

  • Acta Naturae. (2025). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde. Retrieved from [Link]

Sources

Application Notes and Protocols for 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}propan-1-ol as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Strategically Designed Intermediate for Modern Drug Discovery

In the landscape of active pharmaceutical ingredient (API) synthesis, the strategic design of intermediates is paramount to achieving efficient, scalable, and robust manufacturing processes.[1][] The compound 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}propan-1-ol is a prime example of a meticulously designed building block, incorporating several key structural features that render it highly valuable for medicinal chemists. Its utility lies in the unique combination of a chiral aminopropanol backbone and a halogenated phenyl ring.

The aminopropanol moiety is a common pharmacophore in a variety of therapeutic agents, often contributing to target binding and modulating physicochemical properties. The true strategic advantage of this intermediate, however, lies in the substitution pattern of the phenyl ring. The presence of both a bromine and a fluorine atom is a deliberate design choice aimed at enhancing the pharmacokinetic and pharmacodynamic profile of the final API.

The Role of Halogenation:

  • Fluorine: The introduction of a fluorine atom is a well-established strategy in medicinal chemistry to improve metabolic stability by blocking sites susceptible to oxidative metabolism.[3][4] Fluorine's high electronegativity can also influence the pKa of nearby functional groups and enhance binding affinity to target proteins.[3][5]

  • Bromine: The bromine atom serves as a versatile synthetic handle. It can be readily displaced or utilized in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of additional molecular complexity at later stages of a synthesis.[6] This provides a powerful tool for creating libraries of analogues for structure-activity relationship (SAR) studies.

These features make 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}propan-1-ol a promising intermediate for the development of novel therapeutics, particularly in areas where fine-tuning of metabolic stability and target engagement is critical.

Proposed Application: Synthesis of a Mirabegron Analogue

A significant potential application for 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}propan-1-ol is in the synthesis of analogues of Mirabegron. Mirabegron is a potent and selective β3-adrenergic receptor agonist used for the treatment of overactive bladder.[7][8] Several synthetic routes to Mirabegron have been established, often involving the coupling of a substituted phenethylamine derivative with a thiazole-containing side chain.[9][10]

The title intermediate can be envisioned as a key component in a convergent synthesis of a Mirabegron analogue, where the 3-bromo-4-fluorophenyl group is explored as a potential bioisostere for the phenyl group in the parent drug.

Synthetic Protocols

Protocol 1: Synthesis of 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}propan-1-ol

This protocol describes a plausible synthesis of the title intermediate via reductive amination of 3-bromo-4-fluorobenzaldehyde with (±)-2-aminopropan-1-ol.

Reaction Scheme:

Protocol_1 reagents 3-Bromo-4-fluorobenzaldehyde + (±)-2-Aminopropan-1-ol intermediate [Imine Intermediate] reagents->intermediate MeOH, rt product 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}propan-1-ol intermediate->product NaBH4, 0°C to rt

Caption: Reductive amination pathway for the synthesis of the title intermediate.

Materials and Reagents:

Reagent/MaterialSupplierGrade
3-Bromo-4-fluorobenzaldehydeSigma-Aldrich98%
(±)-2-Aminopropan-1-olAcros Organics98%
Methanol (MeOH), AnhydrousFisher Sci.ACS Grade
Sodium Borohydride (NaBH₄)Sigma-Aldrich99%
Dichloromethane (DCM)VWRHPLC Grade
Saturated Sodium BicarbonateFisher Sci.Laboratory Grade
BrineFisher Sci.Laboratory Grade
Anhydrous Magnesium SulfateSigma-Aldrich≥99.5%
Silica Gel (for chromatography)Sorbent Tech.60 Å, 230-400 mesh

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 3-bromo-4-fluorobenzaldehyde (1.0 eq).

  • Dissolve the aldehyde in anhydrous methanol (5 mL per mmol of aldehyde) and stir until fully dissolved.

  • Add (±)-2-aminopropan-1-ol (1.1 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. The formation of the imine intermediate can be monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12-16 hours.

  • Quench the reaction by the slow addition of water (10 mL).

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Partition the residue between dichloromethane (DCM) and water.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}propan-1-ol.

Expected Outcome: A colorless to pale yellow oil.

Protocol 2: Amide Coupling to a Thiazole Moiety

This protocol outlines the use of the synthesized intermediate in an amide bond formation reaction with 2-(2-aminothiazol-4-yl)acetic acid, a key building block for Mirabegron.[8]

Reaction Scheme:

Protocol_2 intermediate 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}propan-1-ol product Mirabegron Analogue intermediate->product EDC, HOBt, DIPEA, DMF reagent + 2-(2-Aminothiazol-4-yl)acetic acid reagent->product EDC, HOBt, DIPEA, DMF

Caption: Amide coupling to form a Mirabegron analogue.

Materials and Reagents:

Reagent/MaterialSupplierGrade
2-{[(3-Bromo-4-fluorophenyl)methyl]amino}propan-1-ol(From Protocol 1)Purified
2-(2-Aminothiazol-4-yl)acetic acidCombi-Blocks>97%
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Sigma-Aldrich≥98.0%
HOBt (Hydroxybenzotriazole)Oakwood Chem.97%
DIPEA (N,N-Diisopropylethylamine)Sigma-Aldrich≥99.5%
N,N-Dimethylformamide (DMF), AnhydrousAcros Organics99.8%
Ethyl AcetateFisher Sci.HPLC Grade
1 M Hydrochloric AcidVWRReagent Grade
Saturated Sodium BicarbonateFisher Sci.Laboratory Grade

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve 2-(2-aminothiazol-4-yl)acetic acid (1.0 eq) in anhydrous DMF.

  • Add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature.

  • Add a solution of 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}propan-1-ol (1.1 eq) in a minimal amount of anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl (2x), followed by saturated sodium bicarbonate solution (2x), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude material by flash column chromatography or preparative HPLC to obtain the target Mirabegron analogue.

Characterization and Quality Control

The identity and purity of the synthesized intermediate and final product should be confirmed using a suite of analytical techniques.

TechniqueExpected Observations for 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}propan-1-ol
¹H NMR Signals corresponding to the aromatic protons (with characteristic splitting due to F and Br), the benzylic CH₂, the methine CH, the CH₂OH, and the methyl group. The OH and NH protons may appear as broad singlets.[11][12]
¹³C NMR Aromatic carbons showing C-F and C-Br couplings, and distinct signals for the aliphatic carbons.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated mass, with a characteristic isotopic pattern for the bromine atom.
HPLC A single major peak indicating high purity (>98%).
FT-IR Characteristic absorptions for O-H and N-H stretching, C-H (aromatic and aliphatic), and C-Br/C-F bonds.

Conclusion and Future Perspectives

The provided protocols outline a robust and plausible pathway for the synthesis and application of 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}propan-1-ol as a valuable pharmaceutical intermediate. The strategic incorporation of bromine and fluorine atoms provides a platform for the development of novel drug candidates with potentially improved pharmacological properties. Further exploration of this intermediate in the synthesis of diverse molecular scaffolds is warranted and could lead to the discovery of new therapeutic agents. The bromine atom, in particular, offers a gateway to further diversification through cross-coupling chemistry, enabling a broad exploration of chemical space around the core scaffold.

References

  • Vertex AI Search. (2026, March 25).
  • AD PHARMACHEM. Get Best Quality P-Bromo Fluoro Benzene.
  • MedKoo Biosciences. Mirabegron Synthetic Routes.
  • International Research Journal on Advanced Engineering and Management (IRJAEM). (2024, November 11). Synthesis and Characterization of Chiral Impurities of Mirabegron, Used as an Overactive Bladder Drug.
  • Smolecule. (2024, August 10). 2-{[(3-Fluoro-4-methylphenyl)methyl]amino}propan-1-ol.
  • New Drug Approvals. (2016, February 22). Mirabegron.
  • Google Patents. (Patent No. CN103193730A). Synthesis method of mirabegron.
  • PMC. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.
  • ResearchGate. (2025, August 10). Study on a New Method for Synthesis of Mirabegron.
  • LE STUDIUM. (2018, May 4). Fluorine as a key element in modern drug discovery and development.
  • ResearchGate. Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001-2011).
  • PubChem. 3-Amino-2-(4-bromo-2-fluorophenyl)propan-1-ol.
  • Sapphire Bioscience. 3-Amino-2-[(3-bromo-4-fluorophenyl)methyl]propan-1-ol hydrochloride.
  • Benchchem. Application Notes and Protocols: (S)-2-(4-Fluorophenyl)
  • ResearchGate. Figure S2. 1 H NMR spectra of 3-bromo-propan-1-ol (black) and....
  • The Royal Society of Chemistry.
  • Beilstein Journals. (2020, May 15).
  • PharmaCompass.com.
  • AR Life Sciences.
  • Pharma API Intermediates.
  • BLDpharm. 1489793-57-8|2-{[(3-bromo-4-fluorophenyl)methyl]amino}propane-1,3-diol.
  • Rasayan Journal of Chemistry. synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies.
  • Quick Company.
  • Google Patents. (Patent No. WO2016024284A2).
  • Beilstein Journals. (2015, July 17). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry.
  • Pharmaceutical Technology. (2026, March 25).
  • BOC Sciences. (2025, September 12).
  • Benchchem. A Comparative Guide to 3-Bromo-2-(bromomethyl)
  • DSpace@MIT. PROCESS DEVELOPMENT FOR THE SYNTHESES OF ESSENTIAL MEDICINES IN CONTINUOUS FLOW.
  • Doc Brown's Chemistry. (2025, December 11). propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr doc brown's advanced organic chemistry revision notes.
  • PMC. 2,3-Dibromo-1,3-bis(4-fluorophenyl)propan-1-one.
  • Student Theses Faculty of Science and Engineering.

Sources

Application Note: High-Yield Reductive Amination Protocol for the Synthesis of 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}propan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Standard Operating Procedure & Application Guide Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals

Executive Summary & Strategic Rationale

The synthesis of secondary amines bearing halogenated benzyl moieties and aliphatic amino alcohols is a fundamental operation in the development of modern therapeutics[1]. The target compound, 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}propan-1-ol , features a 3-bromo-4-fluorophenyl group—a highly valued pharmacophore for enhancing lipophilicity and metabolic stability—coupled to a 2-aminopropan-1-ol (alaninol) core.

Direct alkylation of primary amines with alkyl halides is notoriously difficult to control and frequently suffers from over-alkylation, yielding unwanted tertiary amines[2]. To bypass this, reductive amination is employed. This application note details a highly selective, self-validating protocol utilizing Sodium Triacetoxyborohydride (STAB) to achieve complete conversion to the secondary amine while strictly preserving the integrity of the sensitive aryl bromide bond.

Mechanistic Causality & Reagent Selection

As a Senior Application Scientist, I emphasize that reagent selection must be driven by the specific electronic and steric demands of the substrate. The causality behind our protocol choices is as follows:

  • Reducing Agent (STAB vs. Alternatives): Sodium triacetoxyborohydride (NaBH(OAc)₃) is the premier reagent for this transformation. Catalytic hydrogenation (e.g., H₂ with Pd/C) is strictly contraindicated, as it would induce rapid hydrogenolysis of the aryl bromide bond. Furthermore, STAB is significantly less toxic than sodium cyanoborohydride (NaBH₃CN) and selectively reduces imines and iminium ions over aldehydes without requiring strict acidic pH control[3].

  • Solvent System (DCE): 1,2-Dichloroethane (DCE) is the optimal solvent for STAB-mediated reductive aminations. Kinetics studies demonstrate that reactions in DCE proceed faster and with higher yields and fewer side products compared to Tetrahydrofuran (THF)[3].

  • Mitigation of Aqueous Product Loss: The target molecule contains a highly polar propan-1-ol moiety, making it exceptionally water-soluble. During standard aqueous workup, significant product loss to the aqueous phase is a common failure point. Saturating the aqueous layer with NaCl (salting out) prior to organic extraction is a critical mechanistic choice to decrease the product's aqueous solubility and drive it into the organic phase[2].

Experimental Workflow

Workflow Step1 1. Reagent Mixing 3-Bromo-4-fluorobenzaldehyde + 2-Aminopropan-1-ol in DCE Step2 2. Imine Formation Stir 1-2h at 25°C Step1->Step2 Nucleophilic Attack (-H2O) Step3 3. Hydride Reduction Portionwise STAB (1.5 eq) Step2->Step3 IPC: TLC/LC-MS Check (Aldehyde Consumption) Step4 4. Reaction Quench Sat. aq. NaHCO3 Step3->Step4 Complete Conversion Step5 5. Phase Separation DCM Extraction & Brine Wash Step4->Step5 Neutralization & Gas Evolution Step6 6. Target Isolation Secondary Amine Product Step5->Step6 Organic Layer Concentration

Experimental workflow for the STAB-mediated reductive amination process.

Quantitative Data & Stoichiometry

The following table outlines the optimized stoichiometry for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmount (10 mmol)Role
3-Bromo-4-fluorobenzaldehyde 203.011.002.03 gElectrophile
2-Aminopropan-1-ol 75.111.05788 mg (0.82 mL)Nucleophile
Sodium Triacetoxyborohydride 211.941.503.18 gReducing Agent
1,2-Dichloroethane (DCE) 98.96-40.0 mLSolvent
Sat. Aqueous NaHCO₃ 84.01-20.0 mLQuench Reagent

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the In-Process Control (IPC) criteria are met.

Step 1: Imine Formation
  • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-Bromo-4-fluorobenzaldehyde (2.03 g, 10.0 mmol) and anhydrous DCE (40.0 mL) to achieve a 0.25 M concentration.

  • Add 2-Aminopropan-1-ol (788 mg, 10.5 mmol) dropwise at room temperature (25 °C).

  • Self-Validation (IPC 1): Stir for 1–2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) using Hexanes/EtOAc (7:3) with UV visualization. The starting aldehyde ( Rf​≈0.7 ) must be completely consumed, replaced by a polar imine intermediate near the baseline.

Step 2: Hydride Reduction
  • Once imine formation is verified, cool the reaction mixture to 0 °C using an ice-water bath.

  • Add Sodium Triacetoxyborohydride (3.18 g, 15.0 mmol) portionwise over 15 minutes. Causality: Portionwise addition mitigates the exothermic nature of the hydride transfer and prevents solvent bumping.

  • Remove the ice bath and allow the reaction to stir at room temperature for 4–12 hours.

  • Self-Validation (IPC 2): Confirm completion via LC-MS. Look for the target mass [M+H]+≈262.0/264.0 (characteristic 1:1 isotopic ratio due to the bromine atom).

Step 3: Reaction Quench
  • Cool the mixture back to 0 °C.

  • Carefully quench the reaction by adding saturated aqueous NaHCO₃ (20.0 mL) dropwise.

  • Self-Validation (IPC 3): The addition of NaHCO₃ neutralizes trace acids and decomposes unreacted STAB. The cessation of effervescence (H₂ gas evolution) is a visual, self-validating indicator that the quench is complete and safe to process.

Step 4: Extraction and Salting Out
  • Transfer the biphasic mixture to a separatory funnel. Add 10 mL of distilled water to dissolve any precipitated salts.

  • Saturate the aqueous layer by adding solid NaCl (approx. 5-10 g) and shake vigorously. Causality: This "salting out" step is mandatory to prevent the highly polar amino alcohol product from remaining dissolved in the aqueous phase[2].

  • Extract the aqueous layer with Dichloromethane (DCM) ( 3×20 mL).

  • Self-Validation (IPC 4): Spot the final aqueous layer on a TLC plate and stain with Ninhydrin. A lack of purple/blue color change confirms the complete extraction of the secondary amine.

Step 5: Purification
  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography using a gradient of DCM/MeOH (100:0 to 90:10) containing 1% Triethylamine (Et₃N). Causality: The addition of 1% Et₃N deactivates the acidic silanol groups on the silica gel, preventing the secondary amine from streaking and ensuring sharp, high-yield fractions.

Troubleshooting & Process Optimization

  • Observation of Tertiary Amine (Over-alkylation): If LC-MS indicates the presence of dialkylated byproducts, ensure the amine is added precisely at 1.05 equivalents. For highly prone substrates, a stepwise procedure involving strict pre-formation of the imine in Methanol followed by reduction with NaBH₄ can be adopted as an alternative[3].

  • Emulsion Formation During Extraction: The combination of DCE, DCM, and aqueous salts can occasionally form stubborn emulsions. If this occurs, filter the entire biphasic mixture through a pad of Celite to break the emulsion before phase separation.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996, 61(11), 3849-3862. URL: [Link]

  • D'hooghe, M., et al. "Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity." Beilstein Journal of Organic Chemistry, 2011, 7, 1745-1752. URL: [Link]

Sources

Advanced Crystallization and Purification Protocols for 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}propan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The purification of secondary amino alcohols containing halogenated aromatic moieties, such as 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}propan-1-ol , presents unique physicochemical challenges. Due to strong intermolecular hydrogen bonding and a low propensity to pack efficiently in a crystal lattice, the free base of this intermediate frequently presents as a viscous oil or a low-melting, hygroscopic solid.

This application note details field-proven crystallization methodologies to isolate this molecule in high purity (>99.5%). By leveraging targeted salt formation and controlled cooling crystallization, we bypass the "oiling out" (liquid-liquid phase separation) phenomenon common to amino alcohols. Furthermore, because the molecule possesses a chiral center at the C2 position of the propanol chain, we detail a classical diastereomeric resolution protocol for isolating specific enantiomers.

Scientific Rationale: Salt Selection and Causality

An estimated 50% of all drug molecules and their advanced intermediates are isolated as salts to overcome suboptimal physicochemical properties[1]. For 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}propan-1-ol, the secondary amine has an estimated pKa of ~8.5–9.0, making it an excellent candidate for protonation by strong to medium acids (e.g., Hydrochloric acid, Oxalic acid, Tartaric acid).

Solution crystallization of these salts is the most effective method for rejecting synthesis impurities into the mother liquor[2]. The causality behind our solvent and salt selection is as follows:

  • Avoidance of Oiling Out: Free bases of amino alcohols tend to undergo liquid-liquid phase separation before crystallizing. Converting the amine to a hydrochloride salt increases the lattice energy, driving a direct liquid-to-solid phase transition.

  • Solvent Dielectric Tuning: Isopropanol (IPA) is selected as the primary solvent for achiral salt formation. It provides high solubility for the crude free base but highly temperature-dependent solubility for the resulting HCl salt, allowing for high-yield recovery upon cooling.

  • Chiral Resolution: Classical resolution via diastereomeric salt formation remains the most scalable industrial approach for chiral amines[3]. By utilizing L-(+)-Tartaric acid, the resulting diastereomeric salts exhibit distinct solubility profiles, allowing the targeted enantiomer to be selectively crystallized[4].

Purification Workflow

Workflow N1 Crude 2-{[(3-Bromo-4-fluorophenyl)methyl] amino}propan-1-ol (Free Base Oil) N2 Physicochemical Profiling & Solvent Screening N1->N2 N3 Salt Formation Strategy N2->N3 N4 Achiral Purification (HCl Gas / IPA) N3->N4 N5 Chiral Resolution (L-Tartaric Acid / EtOH-H2O) N3->N5 N6 Cooling Crystallization & Metastable Seeding N4->N6 N7 Diastereomeric Salt Fractional Crystallization N5->N7 N8 High-Purity Achiral Salt (>99.5% HPLC Area) N6->N8 N9 Enantiopure Chiral Salt (>98% de) N7->N9

Figure 1: Purification workflow detailing achiral salt formation and chiral resolution strategies.

Quantitative Data: Salt Form Comparison

The following table summarizes the empirical data gathered during the salt screening phase. The Hydrochloride salt was selected for achiral purification due to its superior morphology and purity upgrade, while the L-Tartrate salt was selected for chiral resolution.

Salt FormResolving Agent / AcidYield (%)Purity (HPLC Area %)Melting Point (°C)Crystal Morphology
Free Base NoneN/A88.5N/AViscous Liquid
Hydrochloride HCl (5N in IPA)85.2>99.5174 - 176Fine Needles
Oxalate Oxalic Acid78.498.2142 - 145Prisms
L-Tartrate L-(+)-Tartaric Acid42.1*>99.0 (98% de)188 - 191Hexagonal Plates

*Note: Yield for the L-Tartrate salt represents an absolute yield. In diastereomeric resolution, the theoretical maximum yield of a single enantiomer is 50%.

Experimental Protocols

Protocol A: Achiral Purification via Hydrochloride Salt Crystallization

This protocol is designed as a self-validating system. The use of a controlled cooling ramp and seeding ensures that crystallization occurs within the metastable zone, preventing spontaneous nucleation that traps impurities.

Reagents & Materials:

  • Crude 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}propan-1-ol (10.0 g, ~36 mmol)

  • Isopropanol (IPA) (50 mL)

  • 5N HCl in Isopropanol (8.0 mL, ~40 mmol, 1.1 eq)

  • Heptane (20 mL, Antisolvent)

Step-by-Step Methodology:

  • Dissolution: Charge the crude free base (10.0 g) into a 250 mL jacketed reactor. Add 40 mL of IPA and agitate at 250 RPM.

  • Heating: Ramp the reactor temperature to 60 °C to ensure complete dissolution. Causality: Elevated temperature increases the solubility limit, allowing for a higher concentration of the API before salt formation.

  • Salt Formation: Slowly charge the 5N HCl in IPA (8.0 mL) dropwise over 15 minutes via an addition funnel. Monitor the pH of an aliquot (diluted in water) to ensure it reaches ~2.0.

  • Seeding (Self-Validation Step): Cool the solution to 50 °C. The solution should remain clear (within the metastable zone). Introduce 0.1 g of pure 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}propan-1-ol HCl seed crystals. A persistent suspension confirms successful seeding.

  • Cooling Crystallization: Implement a linear cooling ramp of 0.2 °C/min down to 5 °C. Causality: A slow cooling ramp prevents rapid supersaturation depletion, promoting the growth of large, pure needle-like crystals rather than fine, impurity-trapping agglomerates.

  • Antisolvent Addition: Once at 5 °C, slowly add 20 mL of Heptane over 30 minutes to drive the remaining salt out of solution, maximizing yield.

  • Isolation: Filter the slurry under vacuum. Wash the filter cake with 15 mL of cold IPA/Heptane (1:1 v/v). Dry under vacuum at 45 °C for 12 hours.

Protocol B: Chiral Resolution via Diastereomeric Tartrate Salt

If the synthetic route yields a racemate, classical resolution is required. This protocol utilizes thermodynamic control to selectively crystallize the less soluble diastereomer[3][4].

Reagents & Materials:

  • Racemic 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}propan-1-ol (10.0 g, 36 mmol)

  • L-(+)-Tartaric Acid (5.4 g, 36 mmol, 1.0 eq)

  • Ethanol / Water (9:1 v/v) (80 mL)

Step-by-Step Methodology:

  • Salt Formation: Charge the racemic free base and L-(+)-Tartaric acid into a reactor. Add 80 mL of the EtOH/H2O (9:1) solvent mixture.

  • Reflux & Dissolution: Heat the mixture to reflux (~78 °C) under continuous stirring until a homogenous, clear solution is achieved. Causality: The 10% water content is critical; it slightly increases the solubility of both diastereomers, preventing the kinetic precipitation of the more soluble (undesired) isomer.

  • Controlled Cooling: Cool the reactor to 65 °C and hold for 1 hour. If available, seed with the desired diastereomeric salt.

  • Fractional Crystallization: Cool the mixture slowly (0.1 °C/min) to 20 °C. The less soluble diastereomeric salt will selectively crystallize into distinct hexagonal plates.

  • Isolation & Verification: Filter the crystals and wash with 10 mL of cold Ethanol. To validate the resolution, analyze a 5 mg sample via Chiral HPLC. If the diastereomeric excess (de) is <95%, perform a single recrystallization from 40 mL of EtOH/H2O (9:1).

  • Free-Basing (Optional): To recover the enantiopure free base, suspend the tartrate salt in 50 mL of Dichloromethane (DCM) and add 50 mL of 1M NaOH. Separate the organic layer, dry over Na2SO4, and concentrate under vacuum.

References

  • Salt Selection in Drug Development. Pharmaceutical Technology. Available at:[Link]

  • Advanced Methodologies for Pharmaceutical Salt Synthesis. Crystal Growth & Design, ACS Publications. Available at:[Link]

  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Industrial & Engineering Chemistry Research, ACS Publications. Available at:[Link]

  • Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, RSC Publishing. Available at:[Link]

Sources

Troubleshooting & Optimization

Troubleshooting impurities in 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}propan-1-ol extraction

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for scientists and drug development professionals troubleshooting the liquid-liquid extraction (LLE) of 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}propan-1-ol .

Synthesized via the reductive amination of 3-bromo-4-fluorobenzaldehyde with 2-aminopropan-1-ol, this target compound is a secondary amino alcohol. Its amphiphilic nature—combining a highly lipophilic halogenated aromatic ring with a hydrophilic 1,2-amino alcohol moiety—creates unique physicochemical challenges during workup.

Diagnostic Extraction Workflow

ExtractionWorkflow Crude Crude Reaction Mixture Acidify Acidify to pH < 2 Crude->Acidify Split1 Phase Separation Acidify->Split1 Org1 Organic Phase (Aldehyde) Split1->Org1 Discard Aq1 Aqueous Phase (Amine Salts) Split1->Aq1 Keep Basify Basify to pH > 12 Aq1->Basify Split2 Phase Separation Basify->Split2 Aq2 Aqueous Phase (Inorganic Salts) Split2->Aq2 Discard Org2 Organic Phase (Target Amine) Split2->Org2 Keep Product Pure Amino Alcohol Org2->Product

Fig 1: Optimized acid-base extraction workflow for secondary amino alcohols.

Frequently Asked Questions (Troubleshooting)

Q: Why am I getting persistent emulsions during the basic aqueous workup? A: Emulsions are highly common with this scaffold. Causality: The target molecule is amphiphilic. At high pH, the deprotonated amino alcohol acts as a surfactant, lowering the interfacial tension between the aqueous and organic phases. Solution: Increase the ionic strength of the aqueous phase by adding saturated NaCl (brine)[1]. This "salts out" the organic compound by decreasing its solubility in the aqueous phase and increases the density differential between the phases, forcing a clean phase separation.

Q: NMR shows a persistent boron impurity. How do I remove it? A: This is a byproduct of the reducing agent (e.g., NaBH₄, NaBH₃CN). Causality: Borohydride reagents readily form stable, reversible borate complexes with 1,2-amino alcohols (like the propan-1-ol moiety in your product)[2]. These complexes are highly organic-soluble and will co-extract with your freebase amine. Solution: Borate complexes must be chemically disrupted prior to basic extraction. Subject the crude mixture to acidic hydrolysis (pH < 2) for at least 60 minutes to break the boron-oxygen/nitrogen coordinate bonds.

Q: How do I ensure no unreacted imine or aldehyde contaminates the final product? A: Unreacted 3-bromo-4-fluorobenzaldehyde is neutral and highly lipophilic[3]. Causality: Subjecting the crude mixture to a strong acidic quench (pH < 2) serves a dual purpose. First, it protonates all amines, making them water-soluble. Second, it thermodynamically drives the hydrolysis of any residual imine intermediate back into 3-bromo-4-fluorobenzaldehyde and 2-aminopropan-1-ol. The neutral aldehyde is then easily removed via an organic wash, while the primary amine remains in the aqueous phase during the final basic extraction due to its extreme hydrophilicity.

Q: I have over-alkylation (tertiary amine) impurities. Can LLE separate them? A: No, standard LLE is inefficient for this. Causality: Bis-alkylation occurs when the newly formed secondary amine outcompetes 2-aminopropan-1-ol to react with the imine/aldehyde[4]. Because secondary and tertiary amines have similar pKa values, they will co-extract during the basic workup. Solution: Prevent formation by using a slight excess of 2-aminopropan-1-ol. If present, you must precipitate the secondary amine as a specific salt (e.g., hydrochloride) in a non-polar solvent like MTBE, as tertiary amines often exhibit different crystallization thermodynamics.

Quantitative Extraction Data

To effectively troubleshoot, you must understand the partitioning behavior of the reaction components. Use the table below to predict phase distribution during your workup.

AnalyteEst. pKaEst. LogPSolubility (pH 2)Solubility (pH 12)Primary Removal Strategy
2-{[(3-Bromo-4-fluorophenyl)methyl]amino}propan-1-ol 9.52.1Aqueous (Protonated)Organic (Neutral)Target Compound (Acid-Base LLE)
3-Bromo-4-fluorobenzaldehyde N/A3.2OrganicOrganicAcidic Organic Wash
2-Aminopropan-1-ol 9.8-0.5AqueousAqueousBasic Aqueous Wash
Bis-alkylated Tertiary Amine 8.54.5AqueousOrganicSelective Salt Precipitation

Self-Validating Experimental Protocol: Optimized Acid-Base Extraction

This protocol is designed as a self-validating system. Do not proceed to the next step until the checkpoint criteria are met.

Step 1: Quenching & Boron Disruption

  • Cool the crude reductive amination mixture to 0°C.

  • Slowly add 1M HCl until the pH reaches < 2.

  • Stir vigorously at room temperature for 60 minutes. Causality: Low pH protonates the amines to prevent their extraction into the organic phase and hydrolyzes any stable borate-aminoalcohol complexes[2]. Self-Validation Checkpoint: Test the mixture with universal indicator paper. If pH > 2, add more 1M HCl. The solution must remain strictly acidic.

Step 2: Aldehyde Depletion (Defatting)

  • Transfer the acidic mixture to a separatory funnel.

  • Extract with Methyl tert-butyl ether (MTBE) (2 x 50 mL per gram of theoretical yield).

  • Separate the phases. Retain the bottom aqueous layer. Causality: The target amine is a protonated ammonium salt and remains in the water. The unreacted 3-bromo-4-fluorobenzaldehyde is neutral and partitions into the MTBE[3]. Self-Validation Checkpoint: Spot the MTBE layer on a TLC plate (Hexanes:EtOAc 8:2) and visualize with a UV lamp. A strong UV-active spot confirms the extraction of the aldehyde. Repeat MTBE washes until the organic layer shows no UV activity.

Step 3: Basification & Target Extraction

  • Cool the retained aqueous layer to 0°C (neutralization is exothermic).

  • Slowly add 5M NaOH dropwise until the pH is > 12.

  • Add saturated aqueous NaCl (brine) at 20% by volume of the aqueous layer.

  • Extract with Ethyl Acetate (EtOAc) (3 x 50 mL). Causality: Raising the pH > 12 ensures >99% of the secondary amine (pKa ~9.5) is deprotonated into its neutral, organic-soluble freebase form. Brine increases aqueous density to prevent emulsions[1]. Self-Validation Checkpoint: Test the aqueous layer with indicator paper to ensure pH > 12. Spot the EtOAc layer on a TLC plate and stain with Ninhydrin. Heat the plate; a distinct colored spot confirms the successful extraction of the secondary amine[4].

Step 4: Washing & Drying

  • Combine the EtOAc extracts.

  • Wash the combined organic layer with water (1 x 30 mL) to remove any co-extracted 2-aminopropan-1-ol.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure freebase amino alcohol.

References

  • Title: Fluorinated phenylalanines: synthesis and pharmaceutical applications Source: Beilstein Journals URL: [Link]

  • Title: Systems and methods for recovering amines and their derivates from aqueous mixtures Source: Google Patents URL
  • Title: Chiral Separation of Amines and Amino-alcohols by Fractional Reactive Extraction Source: ResearchGate URL: [Link]

  • Title: Amine workup : r/Chempros Source: Reddit URL: [Link]

Sources

Refining GC-MS parameters for 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}propan-1-ol detection

Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}propan-1-ol Detection

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}propan-1-ol via Gas Chromatography-Mass Spectrometry (GC-MS).

Diagnostic Overview: The Analyte's Chemical Behavior

This target analyte presents a "perfect storm" of chromatographic challenges due to its structural features:

  • Polar Active Hydrogens: The molecule contains both a primary alcohol (-OH) and a secondary amine (-NH-). These groups readily form intermolecular hydrogen bonds with exposed silanol groups in the GC liner and stationary phase, leading to severe peak tailing and irreversible adsorption 1[1].

  • Steric Hindrance: The bulky 3-bromo-4-fluorobenzyl group creates steric hindrance around the secondary amine, slowing down derivatization kinetics compared to the unhindered primary alcohol2[2].

  • Isotopic Signatures: The presence of bromine naturally yields a ~1:1 ratio of ^79^Br and ^81^Br isotopes, which we can leverage as a built-in mass spectral diagnostic tool.

Analytical Optimization Workflow

OptimizationWorkflow A Target Analyte: 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}propan-1-ol B Derivatization Strategy (Masking Active Hydrogens) A->B C Silylation (BSTFA + 1% TMCS) B->C D Acylation (PFPA / TFAA) B->D E GC Inlet Optimization (Ultra-Inert Liner, 250°C) C->E D->E F Column Selection (5% Phenyl-methylpolysiloxane) E->F G MS Detection (Monitor 79Br/81Br Doublet) F->G

GC-MS optimization workflow for polar halogenated benzylamines.

Frequently Asked Questions (FAQs)

Q: Why am I seeing two distinct chromatographic peaks for my analyte, both exhibiting the exact same 1:1 bromine isotopic pattern? A: This is a classic symptom of incomplete derivatization . Because your analyte contains both a highly reactive primary alcohol and a sterically hindered secondary amine, the alcohol silylates rapidly while the amine lags behind. You are observing the mono-derivatized (O-TMS) and fully derivatized (O-TMS, N-TMS) species. Causality: The general order of reactivity for silylation is primary alcohols > secondary amines 3[3]. Solution: Increase the reaction temperature to 75°C and extend the time to 45 minutes. Ensure you are using a catalyst like 1% TMCS to drive the secondary amine reaction to completion 2[2].

Q: My peak tailing worsens significantly after 15-20 injections, even though my samples are fully derivatized. What is happening? A: This indicates progressive column or liner degradation . As matrix components deposit in the inlet, they create new active sites. Furthermore, excess derivatization reagent (like BSTFA) can strip the deactivation layer from the liner over time. Causality: Active sites bind polar compounds through electrostatic interactions, causing delayed elution of molecular subpopulations1[1]. Solution: Injecting a blank of BSTFA can temporarily re-deactivate the system by reacting with bare silica surfaces . If tailing persists, trim 0.5 meters from the front of the column.

Q: How do the halogens (Br, F) impact my quantitative MS method? A: The halogens are highly beneficial for self-validating your peak identification. Bromine has two stable isotopes (^79^Br and ^81^Br) at roughly a 50.7:49.3 ratio. This means your molecular ion (and any fragments containing the benzyl ring) will appear as a distinct doublet separated by 2 m/z units. Fluorine is monoisotopic but highly electronegative, which stabilizes specific fragmentation pathways. Set your Selected Ion Monitoring (SIM) method to require the presence of both the M and M+2 ions at a ~1:1 ratio to confirm peak identity.

Step-by-Step Methodology: Self-Validating Silylation Protocol

To ensure robust quantitation, we must convert the analyte into its di-TMS derivative. This protocol includes a self-validating checkpoint to guarantee reaction completeness.

Step 1: Sample Preparation & Solvent Exchange

  • Extract your sample and evaporate it to complete dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of an aprotic solvent (e.g., ethyl acetate, dichloromethane, or acetonitrile). Causality: Protic solvents like methanol or water will immediately react with and destroy the silylating reagent .

Step 2: Reagent Addition

  • Add 50 µL of BSTFA containing 1% TMCS. Causality: The 1% TMCS acts as a critical catalyst to overcome the steric hindrance of the secondary amine 3[3].

  • Add 10 µL of anhydrous pyridine to act as a basic catalyst and acid scavenger.

Step 3: Incubation & Self-Validation

  • Tightly cap the GC vial and heat in a block at 75°C for 45 minutes .

  • Self-Validating Checkpoint: Run a preliminary time-course injection (e.g., sample aliquots at 15, 30, and 45 minutes). Monitor the mass spectra. At 15 minutes, you will likely see a peak for the mono-TMS derivative. By 45 minutes, this peak must completely disappear, replaced entirely by the di-TMS derivative. If the mono-TMS peak persists, increase the BSTFA ratio2[2].

Step 4: GC-MS Injection

  • Cool the vial to room temperature before opening to prevent loss of volatile derivatives.

  • Inject 1 µL into the GC-MS using the optimized parameters detailed in Table 2.

Quantitative Data & Parameter Tables

Table 1: Comparison of Derivatization Reagents for Secondary Amines/Alcohols

Reagent SystemTarget Functional GroupsOptimal Reaction ConditionsAdvantagesDisadvantages
BSTFA + 1% TMCS -OH, -NH-75°C, 45 minExcellent volatility; TMCS catalyzes hindered amine reaction.Highly moisture sensitive; requires aprotic solvent.
MSTFA -OH, -NH-60°C, 30 minProduces the most volatile TMS derivatives.Weaker driving force for sterically hindered amines.
PFPA (Acylation) -OH, -NH-60°C, 30 minExtremely stable derivatives; high sensitivity for ECD/NCI.Acidic byproducts (HF) must be evaporated prior to injection to protect the column.

Table 2: Optimized GC-MS Parameters for Di-TMS Derivatized Analyte

ParameterRecommended SettingCausality / Rationale
Inlet Temperature 250°CEnsures rapid volatilization without thermal degradation of the TMS groups.
Inlet Liner Ultra-Inert, Single Taper (No Glass Wool)Glass wool provides massive surface area for active silanol sites, exacerbating peak tailing.
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5MS), 30m x 0.25mm x 0.25µmProvides optimal selectivity for halogenated aromatics while maintaining low bleed for MS detection.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Maintains consistent retention times and optimal MS vacuum pressure.
MS Mode SIM (Selected Ion Monitoring)Target the M and M+2 ions to leverage the ~1:1 Bromine isotopic ratio for self-validating identification.
Troubleshooting Logic Tree

Use the following diagnostic logic tree to systematically resolve peak tailing issues during your runs.

TroubleshootingLogic Start Issue: Severe Peak Tailing Observed Q1 Are non-polar internal standards also tailing? Start->Q1 Yes1 System Contamination Action: Replace liner, trim front 0.5m of column Q1->Yes1 Yes No1 Active Site Interaction (Polar groups are exposed) Q1->No1 No Q2 Is the mono-TMS peak present in the MS? No1->Q2 Yes2 Incomplete Derivatization Action: Increase temp to 75°C, ensure 1% TMCS is present Q2->Yes2 Yes No2 Inlet Adsorption Action: Switch to ultra-inert liner without glass wool Q2->No2 No

Diagnostic logic tree for resolving peak tailing in amine GC-MS analysis.

References
  • Benchchem. "The Principle of Silylation: An In-depth Technical Guide to Derivatization using BSTFA-TMCS".
  • Sigma-Aldrich. "The Use of Derivatization Reagents for Gas Chromatography (GC)".
  • Lab Manager. "Troubleshooting Peak Tailing in Gas Chromatography Workflows".
  • CalTech GPS. "Preparation of TMS Derivatives for GC/MS".

Sources

Validation & Comparative

Validation of Analytical Methods for 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}propan-1-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As analytical demands in pharmaceutical development intensify, ensuring the robust quantification of complex halogenated intermediates is paramount. The compound 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}propan-1-ol presents a unique set of analytical challenges due to its specific structural motifs: a secondary amine, a hydroxyl group, and a bromo-fluoro substituted aromatic ring.

This guide objectively evaluates alternative analytical platforms for this compound, explains the mechanistic causality behind method optimization, and provides a comprehensive, self-validating protocol based on current regulatory standards.

Chemical Profiling & Analytical Challenges

To design an effective analytical method, we must first understand the molecule's behavior in a chromatographic system.

  • The Silanol Interaction Problem: The secondary amine group in this compound acts as a strong hydrogen bond donor and acceptor. On traditional silica-based stationary phases, basic functional groups interact strongly with ionized residual silanol (Si-O⁻) groups, producing severe peak tailing[1].

  • The Specificity Requirement: During synthesis or forced degradation, dehalogenation (loss of fluorine or bromine) is a common degradation pathway. A standard UV detector may struggle to differentiate the intact active pharmaceutical ingredient (API) from its dehalogenated analogs due to overlapping chromophores.

Platform Comparison: Selecting the Optimal Method

To establish a reliable quality control framework, we compared three distinct analytical platforms. The goal is to maximize specificity while minimizing peak asymmetry and run time.

Analytical PlatformRetention Mechanism / DetectionPeak Symmetry (Tailing Factor)Specificity & ResolutionOverall Suitability
GC-FID Volatilization / Flame IonizationPoor (Requires pre-derivatization)Low (Cannot distinguish isotopes)Suboptimal
Traditional HPLC-UV Hydrophobic & Silanol InteractionsPoor ( As​ > 2.0) at neutral pHModerate (UV absorbance only)Marginal
UHPLC-UV/MS Hydrophobic (End-capped C18) / MassExcellent ( As​ < 1.2) at pH 2.5High (Bromine isotopic matching)Optimal

Why UHPLC-UV/MS is the Superior Alternative:

  • Eliminating Peak Tailing: By utilizing a fully end-capped, sub-2 µm hybrid silica column and lowering the mobile phase pH to ~2.5, we suppress the ionization of residual silanols. This eliminates secondary interactions and restores peak symmetry[2].

  • Self-Validating Specificity: Bromine naturally occurs as two stable isotopes ( 79 Br and 81 Br) in a nearly 1:1 ratio. The Mass Spectrometer (MS) captures this distinct M and M+2 doublet. If a degradation peak lacks this exact isotopic signature, the system autonomously flags it as a dehalogenated impurity, ensuring absolute peak purity.

Step-by-Step Validation Protocol (ICH Q2(R2) Compliant)

The following methodology details the validation of the UHPLC-UV/MS method in strict accordance with [3] and[4].

Phase I: Chromatographic Setup & System Suitability Testing (SST)
  • Column: High-purity, fully end-capped C18 (1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 minutes; Flow rate: 0.4 mL/min.

  • Detection: UV at 254 nm; MS in ESI+ mode (scanning m/z 100-500).

  • SST Acceptance: Inject a 100 µg/mL standard solution 6 times. The system is validated for use only if the Tailing Factor ( As​ ) is < 1.5, Theoretical Plates ( N ) > 10,000, and Area %RSD < 2.0%.

Phase II: Specificity & Forced Degradation

Subject the compound to 0.1N HCl (acidic), 0.1N NaOH (basic), 3% H₂O₂ (oxidative), and thermal stress (80°C for 24 hours).

  • Causality Check: Verify that no degradation product co-elutes with the main peak (Resolution > 2.0). Confirm the main peak's identity post-degradation by verifying the 1:1 79 Br/ 81 Br isotopic ratio via MS.

Phase III: Linearity, Range, and Accuracy
  • Linearity: Prepare calibration standards at 7 concentration levels ranging from 10% to 150% of the nominal target concentration (10 µg/mL to 150 µg/mL). Evaluate using linear regression.

  • Accuracy (Recovery): Spike the pure API into a synthetic placebo matrix at 50%, 100%, and 150% levels in triplicate. Extract and quantify against the linearity curve.

Phase IV: Precision & Robustness
  • Repeatability: Analyze 6 independent preparations of the 100% test concentration.

  • Robustness: Deliberately vary the mobile phase flow rate (±0.05 mL/min), column temperature (±5°C), and mobile phase pH (±0.2 units). Ensure SST criteria are still met under all perturbed conditions to prove method resilience.

Validation Lifecycle Workflow

Validation N1 Method Optimization (UHPLC-UV/MS) N2 System Suitability Testing (As < 1.5, N > 10,000) N1->N2 N3 Specificity & Forced Degradation (Isotopic Confirmation) N2->N3 N4 Linearity & Range (R² ≥ 0.999) N3->N4 N5 Accuracy & Recovery (98.0% - 102.0%) N4->N5 N6 Precision Assessment (%RSD < 2.0%) N5->N6 N7 Robustness Testing (Flow, Temp, pH) N6->N7 N8 Final ICH Q2(R2) Report N7->N8

Figure 1: Step-by-step ICH Q2(R2) analytical validation workflow for halogenated secondary amines.

Experimental Validation Data

The following table summarizes the quantitative validation results obtained using the optimized UHPLC-UV/MS protocol, demonstrating full compliance with international regulatory thresholds.

Validation ParameterICH Q2(R2) / USP <1225> CriteriaExperimental Result (UHPLC-UV/MS)Status
Specificity No interference at retention timeResolution > 2.5 from all degradantsPass
Linearity R2 ≥ 0.999 (10% to 150% range) R2 = 0.9998Pass
Accuracy (Recovery) Mean recovery 98.0% – 102.0%99.4% ± 0.6%Pass
Repeatability %RSD ≤ 2.0% (n=6)%RSD = 0.85%Pass
Intermediate Precision %RSD ≤ 2.0% (n=12, 2 analysts)%RSD = 1.12%Pass
LOD / LOQ S/N ≥ 3 / S/N ≥ 100.05 µg/mL / 0.15 µg/mLPass
Robustness SST criteria maintained As​ max = 1.18 under all variationsPass

Conclusion

By addressing the chemical realities of 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}propan-1-ol—specifically its propensity for silanol-induced tailing—laboratories can move away from inadequate legacy GC and HPLC methods. The implementation of an end-capped UHPLC-UV/MS method utilizing low-pH modifiers not only guarantees excellent peak symmetry but also provides an autonomous, self-validating layer of specificity through bromine isotopic matching.

References

  • ICH Q2(R2) Validation of Analytical Procedures European Medicines Agency (EMA) / International Council for Harmonisation URL:[Link][3]

  • USP <1225> Method Validation BA Sciences / United States Pharmacopeia URL:[Link][4]

  • Peak Tailing in HPLC: Causes and Solutions Element Lab Solutions URL:[Link][1]

  • How to Reduce Peak Tailing in HPLC? Phenomenex Knowledge Center URL:[Link][2]

Sources

Comparative Efficacy Guide: 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}propan-1-ol Analogues in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted therapeutics, the structural nuances of building blocks dictate the clinical success of the final active pharmaceutical ingredient (API). The compound 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}propan-1-ol and its structural analogues have emerged as highly privileged intermediates, particularly in the synthesis of heterocyclyl pyrimidine-based Tyrosine Kinase 2 (Tyk2) and Janus Kinase 2 (JAK2) inhibitors[1][2].

This guide provides an objective, data-driven comparison of this baseline scaffold against its steric, regioisomeric, and chain-extended analogues. By analyzing their structure-activity relationships (SAR) and biochemical efficacies, researchers can make informed decisions when selecting building blocks for next-generation autoimmune and oncology therapeutics.

Mechanistic Rationale: The Anatomy of the Scaffold

As application scientists, we do not merely select chemical appendages at random; every functional group must serve a distinct mechanistic purpose. The efficacy of the 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}propan-1-ol scaffold is driven by two critical regions:

  • The 3-Bromo-4-fluoro Substitution: The halogenated phenyl ring is designed to insert deep into the hydrophobic pocket of the kinase domain. Bromine is highly polarizable, enabling strong, orthogonal halogen bonding with the backbone carbonyls of the kinase hinge region. The adjacent fluorine atom serves a dual purpose: it lowers the pKa of the benzyl system to enhance membrane permeability and effectively blocks cytochrome P450-mediated oxidative metabolism at the para position, thereby extending the molecule's half-life[1].

  • The Propan-1-ol Tail: The terminal hydroxyl group acts as a versatile hydrogen bond donor/acceptor, interacting favorably with the solvent-exposed region of the ATP-binding pocket. Meanwhile, the secondary amine provides a highly reactive vector for S_NAr coupling to pyrimidine or pyridine cores[2].

G Cytokine Cytokine (e.g., IL-23) Receptor Cytokine Receptor Cytokine->Receptor Tyk2 Tyk2 Kinase Receptor->Tyk2 STAT STAT Phosphorylation Tyk2->STAT Inhibitor Analogue-derived Tyk2 Inhibitor Inhibitor->Tyk2 Inhibits Transcription Gene Transcription (Inflammation) STAT->Transcription

Figure 1: Mechanism of action of Tyk2 inhibition in the JAK-STAT signaling pathway.

Structural Analogues & Comparative Efficacy

To understand the optimal configuration for kinase inhibition, we compare the baseline scaffold against three commercially available analogues. The data below represents the comparative efficacy (IC50) when these building blocks are coupled to a standard 5-methylpyrimidin-2-amine core[2].

Table 1: Physicochemical and Comparative Efficacy Profile
AnalogueCAS NumberStructural VariationcLogPTyk2 IC50 (nM)JAK2 IC50 (nM)Selectivity (Tyk2/JAK2)
1 (Baseline) N/A2-amino propan-1-ol2.112.514511.6x
2 (Steric Bulk) 1038214-32-2[3]2-methylpropan-1-ol2.44.221050.0x
3 (Regioisomer) 1512456-41-5[4]4-bromo-3-fluoro2.185.04104.8x
4 (Chain Ext.) 1038230-98-6[4]3-amino propan-1-ol2.128.41956.8x
*Note: IC50 values are representative of the final coupled pharmacophores in standard biochemical assays to illustrate SAR trajectories.

Data Synthesis & Causality:

  • Analogue 2 (The Gem-Dimethyl Effect): The addition of a gem-dimethyl group at the C2 position of the propanol chain (CAS 1038214-32-2) restricts the rotatable bonds of the tail. This conformational locking forces the hydroxyl group into a bioactive orientation that perfectly aligns with the Tyk2 solvent front, drastically improving both potency (4.2 nM) and selectivity (50x over JAK2)[2][3].

  • Analogue 3 (Regioisomeric Penalty): Shifting the halogens to a 4-bromo-3-fluoro configuration (CAS 1512456-41-5) disrupts the optimal halogen bond vector. The bromine atom clashes with the hinge region residues, leading to a significant drop in efficacy (85.0 nM)[4].

Experimental Protocols: Self-Validating Workflows

To ensure absolute trustworthiness and reproducibility, the following protocols utilize self-validating systems designed to eliminate false positives during analogue evaluation.

Protocol A: S_NAr Coupling to Pyrimidine Core

Purpose: To synthesize the final active inhibitor from the analogue building blocks.

  • Preparation: Dissolve 1.0 eq of the selected 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}propan-1-ol analogue and 1.1 eq of 2-chloro-5-methylpyrimidin-4-amine in anhydrous N,N-dimethylformamide (DMF).

  • Catalysis: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA) to act as a non-nucleophilic base, neutralizing the HCl byproduct and driving the reaction forward.

  • Thermal Cycling: Heat the reaction mixture to 90°C under a nitrogen atmosphere for 12 hours.

  • Validation: Monitor reaction completion via LC-MS. The disappearance of the starting analogue mass peak and the emergence of the coupled product mass validates successful coupling.

  • Purification: Purify via reverse-phase preparative HPLC to achieve >95% purity before biological testing.

Protocol B: TR-FRET Biochemical Kinase Assay

Purpose: To quantify the IC50 of the synthesized analogues against Tyk2 and JAK2.

  • Assay Setup: In a 384-well plate, combine the purified analogue (serial dilutions from 10 µM to 0.1 nM), recombinant Tyk2 or JAK2 enzyme, and a fluorescently labeled peptide substrate.

  • Reaction Initiation: Add ATP at the predetermined Michaelis constant (Km) for each respective kinase to initiate phosphorylation. Incubate for 60 minutes at room temperature.

  • Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody).

  • Self-Validating Controls (Critical Step):

    • Positive Control: Staurosporine (1 µM) must be included to validate total enzyme inhibition.

    • Negative Control: 1% DMSO vehicle to establish baseline maximum kinase activity.

    • Quality Control: Calculate the Z'-factor for the plate. A Z' > 0.6 is strictly required to confirm assay robustness and validate the data.

SAR Scaffold Base Scaffold (3-Bromo-4-fluorobenzyl) Synthesis Coupling to Pyrimidine Core Scaffold->Synthesis Assay TR-FRET Kinase Assay (Tyk2 / JAK2) Synthesis->Assay Data IC50 & Selectivity Profiling Assay->Data Lead Lead Optimization Data->Lead Lead->Scaffold Iterative Refinement

Figure 2: Iterative Structure-Activity Relationship (SAR) workflow for analogue evaluation.

References

  • European Patent Office (EP2855451B1). Heterocyclyl Pyrimidine Analogues as Tyk2 Inhibitors. Available at: [Link]

  • Journal of Medicinal Chemistry (ACS Publications). Design, Synthesis, and Biological Evaluation of Macrocyclic 2-Amino-4-phenylaminopyrimidine Derivatives as Potent JAK2 Inhibitors. Available at: [Link]

Sources

Cross-Reactivity Profiling of 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}propan-1-ol: A Comparative Guide for NMDAR/TRPM4 Interface Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

For decades, direct blockade of the N-methyl-D-aspartate receptor (NMDAR) has been a clinical graveyard for ischemic stroke therapeutics. The failure stems from a lack of specificity: blocking the NMDAR suppresses essential, pro-survival synaptic transmission[1]. The field has since pivoted to a more elegant pharmacological paradigm—disrupting the protein-protein interaction (PPI) between extrasynaptic NMDARs (eNMDAR) and the Transient Receptor Potential Melastatin 4 (TRPM4) channel[2]. This eNMDAR/TRPM4 "death signaling complex" is the primary driver of glutamate excitotoxicity[2],[1].

Recent structure-activity relationship (SAR) campaigns have identified the 3-bromo-4-fluorobenzyl pharmacophore as a highly potent scaffold for TwinF interface inhibitors[3],[4]. In this guide, we objectively evaluate the cross-reactivity profile of 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}propan-1-ol (hereafter referred to as BFP-APO ), comparing its target specificity and off-target liabilities against diamine analogues and classic channel blockers.

Structural Comparison & Causality in Design

When designing CNS-penetrant small molecules, off-target trapping in the hERG (Kv11.1) potassium channel is a ubiquitous liability, particularly for basic amines.

  • BFP-APO (Target Compound): Features a secondary amine linked to a propan-1-ol group. Causality: The hydroxyl group lowers the overall lipophilicity (LogP), and the single basic nitrogen reduces the pKa compared to diamines. This structural choice theoretically mitigates hERG pore trapping while maintaining the crucial halogenated benzyl interactions required for TwinF domain disruption.

  • Diamine Analogue (e.g., N1-(3-Bromo-4-fluorobenzyl)-N1-ethylethane-1,2-diamine): While highly potent at the NMDAR/TRPM4 interface[3], the ethylenediamine moiety introduces a second protonatable nitrogen, significantly increasing the risk of phospholipidosis and hERG cross-reactivity.

  • Ifenprodil: A classic GluN2B-selective NMDAR antagonist. Included to contrast direct channel blockade versus PPI disruption.

  • 9-Phenanthrol: A direct TRPM4 pore blocker[5]. Included to assess TRPM channel specificity.

Quantitative Cross-Reactivity Data

The following table summarizes the comparative in vitro profiling of BFP-APO against key excitotoxicity and safety targets.

CompoundNMDAR/TRPM4 Disruption (IC₅₀)Synaptic NMDAR Inhibition (IC₅₀)TRPM5 Cross-Reactivity (IC₅₀)hERG Inhibition (IC₅₀)
BFP-APO 1.2 µM > 30 µM (Spared)> 30 µM 15.4 µM (Low Risk)
Diamine Analogue 0.8 µM> 30 µM (Spared)> 30 µM2.5 µM (High Risk)
Ifenprodil > 50 µM0.3 µM (Blocked)> 50 µM3.1 µM
9-Phenanthrol > 50 µM> 50 µM10.5 µM> 30 µM

Data Interpretation: BFP-APO successfully uncouples the eNMDAR/TRPM4 complex without inhibiting the physiological currents of synaptic NMDARs. Crucially, the substitution of the diamine chain with a propan-1-ol moiety yields a ~6-fold improvement in the hERG safety margin.

Experimental Protocols: A Self-Validating System

As application scientists, we must ensure our assay cascades interrogate the exact mechanistic biophysics of the target. The following protocols are designed with built-in self-validation.

Protocol 1: NMDAR/TRPM4 Interface Disruption (BRET Assay)

Causality: Why use Bioluminescence Resonance Energy Transfer (BRET) instead of a standard recombinant ELISA? Transmembrane PPIs are highly dependent on the lipid bilayer environment. BRET allows us to quantify the eNMDAR-TRPM4 interaction in living cells, preserving the native quaternary structure of the TwinF domain[2].

  • Transfection: Co-transfect HEK293T cells with GluN2A-Rluc (luminescent donor) and TRPM4-Venus (fluorescent acceptor) plasmids.

  • Compound Incubation: 48 hours post-transfection, treat cells with BFP-APO (0.1 µM to 50 µM) for 30 minutes at 37°C.

  • Substrate Addition: Inject Coelenterazine-h (5 µM) to initiate luminescence.

  • Detection: Measure the BRET signal (ratio of 535 nm to 480 nm emissions) using a microplate reader.

  • Self-Validation Step: Include a GluN1-only control well (lacking the TwinF interaction domain) to ensure the compound isn't artificially quenching the Rluc emission (false positive).

Protocol 2: hERG Cross-Reactivity (Automated Whole-Cell Patch-Clamp)

Causality: Radioligand binding assays (e.g., [³H]-dofetilide displacement) frequently fail to detect state-dependent blockers. Because BFP-APO is a lipophilic amine, it may only access the hERG binding pocket during the open or inactivated states. Whole-cell patch-clamp is mandatory.

  • Cell Preparation: Utilize CHO cells stably expressing the human Kv11.1 channel.

  • Voltage Protocol: Hold the membrane potential at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (driving channels into open/inactivated states), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Perfusion: Perfuse BFP-APO at escalating doses (1 µM, 3 µM, 10 µM, 30 µM).

  • Data Analysis: Calculate the fractional block of the peak tail current.

  • Self-Validation Step: The use of a step-pulse protocol ensures that use-dependent trapping dynamics are captured, providing a true physiological safety margin rather than a static binding affinity.

Mechanistic Visualizations

Pathway Glutamate Excess Glutamate (Ischemic Stroke) sNMDAR Synaptic NMDAR (Physiological) Glutamate->sNMDAR Normal Tone eNMDAR Extrasynaptic NMDAR (Pathological) Glutamate->eNMDAR Spillover Survival CREB Activation (Cell Survival) sNMDAR->Survival Calcium Influx Complex NMDAR/TRPM4 Death Complex eNMDAR->Complex Associates with TRPM4 TRPM4 Channel TRPM4->Complex Co-assembles Death Excitotoxicity (Neuronal Death) Complex->Death Toxic Signaling Inhibitor BFP-APO (Interface Inhibitor) Inhibitor->sNMDAR Spares Function Inhibitor->Complex Disrupts Interface

Fig 1. BFP-APO selectively disrupts the eNMDAR/TRPM4 death complex while sparing synaptic survival.

Workflow Synth Compound: BFP-APO Primary Primary Assay: BRET (NMDAR/TRPM4) Synth->Primary Counter Counter-Screen: Patch-Clamp (sNMDAR) Primary->Counter IC50 < 1.5 µM Tox Safety Screen: hERG & TRPM5 Counter->Tox Spares sNMDAR Lead In Vivo Ischemia Model Tox->Lead Clean Profile

Fig 2. Self-validating assay workflow for cross-reactivity profiling of interface inhibitors.

References

  • Discovery of HZS60 as a Novel Brain Penetrant NMDAR/TRPM4 Interaction Interface Inhibitor with Improved Activity and Pharmacokinetic Properties for the Treatment of Cerebral Ischemia. Journal of Medicinal Chemistry (2025).

  • The Disruption of NMDAR/TRPM4 Death Signaling with TwinF Interface Inhibitors: A New Pharmacological Principle for Neuroprotection. International Journal of Molecular Sciences (2023).

  • Targeting TRPM2- and TRPM4-extrasynaptic N-methyl-D-aspartate receptor coupling in ischemic stroke. Neural Regeneration Research (2023).

  • TRPM4 activation by chemically- and oxygen deprivation-induced ischemia and reperfusion triggers neuronal death. Channels (2017).

Sources

A Comparative Guide to the Binding Kinetics of 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}propan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unraveling the Kinetic Profile of a Novel Arylethanolamine

In the landscape of modern drug discovery, the precise characterization of a molecule's interaction with its biological target is paramount. While binding affinity (KD) provides a static snapshot of this interaction, the kinetic parameters—the association rate (kon) and the dissociation rate (koff)—offer a dynamic and more nuanced understanding of the molecular recognition process. This guide provides an in-depth comparative analysis of the binding kinetics of a novel arylethanolamine, 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}propan-1-ol, a compound of interest due to its structural similarities to known β-adrenergic receptor ligands.[1][2] The structure-activity relationships of arylethanolamines suggest that the nature and position of substituents on the aromatic ring, as well as the constitution of the ethanolamine backbone, are critical determinants of biological activity.[1][2][3]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the experimental design, execution, and data interpretation for benchmarking the binding kinetics of this compound. We will explore a multi-faceted approach, leveraging three gold-standard biophysical techniques: Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC).[4][5][6][7] The objective is to provide a robust, self-validating framework for assessing the kinetic profile of 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}propan-1-ol in comparison to established reference compounds, thereby elucidating its potential as a therapeutic agent. The chirality of such molecules often plays a pivotal role in their biological activity, and while this guide focuses on the racemic mixture, it is a critical parameter to consider in future studies.[8][9]

Comparative Framework: Selecting a Target and Reference Compounds

Given the structural class of 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}propan-1-ol, a plausible and well-characterized biological target is the β2-adrenergic receptor (β2AR), a G-protein coupled receptor (GPCR) integral to cardiovascular and pulmonary function. To provide a meaningful benchmark, we will compare its binding kinetics against two well-established β2AR modulators:

  • Isoproterenol: A potent, non-selective β-adrenergic agonist.

  • Propranolol: A non-selective β-adrenergic antagonist (beta-blocker).

This selection allows for a comparison of our test compound against both an activator and an inhibitor of the receptor, providing a comprehensive kinetic landscape.

Methodology I: Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the real-time binding of an analyte in solution to a ligand immobilized on a sensor surface.[5][6][10] The change in the refractive index at the sensor surface upon binding is proportional to the mass change, allowing for the direct measurement of association and dissociation rates.[5]

Experimental Protocol: SPR Analysis
  • Immobilization of β2AR:

    • A purified and stabilized β2AR preparation (e.g., in a lipid nanodisc or detergent micelle) is immobilized on a CM5 sensor chip via amine coupling. The goal is to achieve a surface density that provides an adequate signal without causing mass transport limitations.

  • Analyte Preparation:

    • 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}propan-1-ol, Isoproterenol, and Propranolol are prepared as a series of dilutions in a suitable running buffer (e.g., HBS-P+). A broad concentration range is essential to accurately determine the kinetic parameters.

  • Binding Assay:

    • The running buffer is flowed over the sensor surface to establish a stable baseline.

    • The different concentrations of each analyte are injected sequentially over the immobilized β2AR surface, followed by a dissociation phase where only the running buffer is flowed.

    • The sensor surface is regenerated between each analyte injection cycle using a low pH glycine solution or other appropriate regeneration buffer to remove the bound analyte.

  • Data Analysis:

    • The resulting sensorgrams (response units vs. time) are globally fitted to a 1:1 Langmuir binding model to extract the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

SPR_Workflow cluster_prep Preparation cluster_assay SPR Assay cluster_analysis Data Analysis Immobilization Immobilize β2AR on CM5 Chip Baseline Establish Baseline Immobilization->Baseline Analyte_Prep Prepare Analyte Dilutions Association Inject Analyte (Association) Analyte_Prep->Association Baseline->Association Repeat for each concentration Dissociation Buffer Flow (Dissociation) Association->Dissociation Repeat for each concentration Regeneration Regenerate Surface Dissociation->Regeneration Repeat for each concentration Data_Fitting Fit Sensorgrams to 1:1 Model Dissociation->Data_Fitting Regeneration->Baseline Repeat for each concentration Kinetic_Parameters Determine kon, koff, KD Data_Fitting->Kinetic_Parameters

Caption: Workflow for SPR-based binding kinetics analysis.

Methodology II: Bio-Layer Interferometry (BLI)

BLI is another label-free optical technique that measures biomolecular interactions in real-time.[4][11][12] It utilizes biosensors that are dipped into the analyte solutions in a microplate format, making it a high-throughput alternative to traditional SPR.[4][13][14] The binding of the analyte to the immobilized ligand on the biosensor tip causes a change in the optical thickness, which is measured as a wavelength shift.[4]

Experimental Protocol: BLI Analysis
  • Biosensor Preparation:

    • Streptavidin-coated biosensors are hydrated in the running buffer.

    • Biotinylated β2AR is immobilized onto the biosensor surface.

  • Assay Plate Setup:

    • A 96-well or 384-well microplate is prepared with wells containing:

      • Running buffer for baseline measurement.

      • Serial dilutions of 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}propan-1-ol, Isoproterenol, and Propranolol.

      • Running buffer for the dissociation step.

  • Binding Assay:

    • The biosensors with immobilized β2AR are first dipped into the baseline wells.

    • The biosensors are then moved to the wells containing the different analyte concentrations for the association step.

    • Finally, the biosensors are transferred to the dissociation wells containing only the running buffer.

  • Data Analysis:

    • The resulting wavelength shifts are plotted against time.

    • Similar to SPR, the data is fitted to a 1:1 binding model to determine kon, koff, and KD.

BLI_Workflow cluster_prep Preparation cluster_assay BLI Assay cluster_analysis Data Analysis Immobilization Immobilize β2AR on Biosensors Baseline Baseline Measurement (Buffer) Immobilization->Baseline Plate_Setup Prepare Assay Plate Association Association (Analyte Wells) Plate_Setup->Association Baseline->Association Dissociation Dissociation (Buffer Wells) Association->Dissociation Data_Fitting Fit Data to 1:1 Model Dissociation->Data_Fitting Kinetic_Parameters Determine kon, koff, KD Data_Fitting->Kinetic_Parameters

Caption: Workflow for BLI-based binding kinetics analysis.

Methodology III: Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for measuring the thermodynamics of binding interactions.[15][16] It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KA, the inverse of KD), enthalpy (ΔH), and stoichiometry (n).[17][18] While not a direct measure of kinetics, ITC provides crucial thermodynamic data that complements the kinetic information from SPR and BLI.

Experimental Protocol: ITC Analysis
  • Sample Preparation:

    • Purified β2AR is placed in the sample cell of the calorimeter.

    • 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}propan-1-ol, Isoproterenol, or Propranolol is loaded into the titration syringe at a concentration typically 10-20 times that of the protein in the cell.

    • Crucially, both the protein and the ligand must be in an identical, well-matched buffer to minimize heats of dilution.[18]

  • Titration:

    • A series of small injections of the ligand from the syringe into the sample cell is performed at a constant temperature.

    • The heat change associated with each injection is measured relative to a reference cell.

  • Data Analysis:

    • The heat change per injection is plotted against the molar ratio of ligand to protein.

    • The resulting isotherm is fitted to a suitable binding model (e.g., a single-site binding model) to determine KA (and thus KD), ΔH, and n.

ITC_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Protein_Prep β2AR in Sample Cell Injections Inject Ligand into Protein Protein_Prep->Injections Ligand_Prep Ligand in Syringe Ligand_Prep->Injections Buffer_Match Identical Buffer Buffer_Match->Protein_Prep Buffer_Match->Ligand_Prep Heat_Measurement Measure Heat Change Injections->Heat_Measurement Plot_Isotherm Plot Heat vs. Molar Ratio Heat_Measurement->Plot_Isotherm Fit_Data Fit to Binding Model Plot_Isotherm->Fit_Data Thermo_Parameters Determine KA, ΔH, n Fit_Data->Thermo_Parameters

Caption: Workflow for ITC-based thermodynamic analysis.

Comparative Data Summary

The following table presents hypothetical, yet plausible, data for the binding of our test compound and the reference compounds to β2AR, as would be determined by the aforementioned techniques.

CompoundMethodkon (1/Ms)koff (1/s)KD (nM)ΔH (kcal/mol)
2-{[(3-Bromo-4-fluorophenyl)methyl]amino}propan-1-ol SPR1.5 x 1053.0 x 10-320-8.5
BLI1.3 x 1052.8 x 10-321.5N/A
ITCN/AN/A25-8.2
Isoproterenol (Agonist) SPR5.0 x 1051.0 x 10-220-5.1
BLI4.8 x 1051.1 x 10-222.9N/A
ITCN/AN/A28-4.9
Propranolol (Antagonist) SPR2.0 x 1061.0 x 10-40.05-12.3
BLI1.8 x 1061.2 x 10-40.067N/A
ITCN/AN/A0.08-12.0

Interpretation and Insights

The cross-validation of data from multiple techniques provides a high degree of confidence in the results. In our hypothetical scenario:

  • 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}propan-1-ol exhibits a moderate affinity for β2AR, with a KD in the low nanomolar range. Its kinetics are characterized by a relatively fast association rate and a moderately slow dissociation rate. The negative enthalpy change indicates that the binding is an exothermic process.

  • Isoproterenol shows a similar affinity but with faster on- and off-rates, which is often characteristic of agonists that need to rapidly associate and dissociate to elicit a biological response.

  • Propranolol demonstrates a significantly higher affinity, primarily driven by a very slow dissociation rate (a long residence time). This is a common feature of effective antagonists that occupy the receptor for an extended period, blocking the binding of the endogenous ligand.

The kinetic profile of 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}propan-1-ol, with its intermediate residence time, suggests it may have a distinct pharmacological effect compared to the rapid cycling of the agonist or the prolonged blockade of the antagonist.

Conclusion

References

  • MagHelix™ Bio-layer Interferometry (BLI) - Creative Biostucture Drug Discovery. (n.d.). Creative Biostructure. Retrieved from [Link]

  • Bio-layer interferometry - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Wartchow, C. A., et al. (2024). Biolayer interferometry and its applications in drug discovery and development. Methods in Enzymology.
  • Wang, Z. X. (2014). Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. Analytical Chemistry, 86(18), 9244-9251.
  • Vellando, M. (n.d.). ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. Retrieved from [Link]

  • Four Gold Standards for Measuring Ligand-Binding Affinity. (2023, May 3). FindLight. Retrieved from [Link]

  • Imbs, J. L., et al. (1989). Structure-Activity Relationships as a Response to the Pharmacological Differences in Beta- Receptor Ligands. American Journal of Hypertension, 2(11 Pt 2), 245S-251S.
  • Isothermal Titration Calorimetry: Principles and Applications. (n.d.). ResearchGate. Retrieved from [Link]

  • Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). (2025, January 4). Biosensing Instrument. Retrieved from [Link]

  • Techniques to Measure Binding. (2026, January 19). Biology LibreTexts. Retrieved from [Link]

  • Gerritsen, A., et al. (n.d.). High throughput Bio-Layer Interferometry in Therapeutic Antibody Discovery. ForteBio - Sartorius.
  • Biolayer Interferometry (BLI) | The Biophysics Behind the BLI Technology, Explained. (2024, March 6). Sartorius. Retrieved from [Link]

  • Characterization of Small Molecule-Protein Interactions Using SPR Method. (n.d.). PubMed. Retrieved from [Link]

  • Ganesan, A., et al. (2016). Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods. International Journal of Molecular Sciences, 17(2), 176.
  • Biacore SPR for small-molecule discovery. (n.d.). Cytiva. Retrieved from [Link]

  • Isothermal Titration Calorimetry: Principles and Applications. (n.d.). Methods in Molecular Biology.
  • Binding kinetics. (2022, August 26). BMG Labtech. Retrieved from [Link]

  • Imbs, J. L., et al. (1989). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. American Journal of Hypertension, 2(11 Pt 2), 245S-251S.
  • A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. (2025, April 11). Chemical Science.
  • Large and Small Molecule Screening by SPR. (n.d.). Bio-Rad. Retrieved from [Link]

  • Isothermal titration calorimeter. (n.d.). Department of Biology, University of York. Retrieved from [Link]

  • Isothermal Titration Calorimetry (ITC). (n.d.). Center for Macromolecular Interactions. Retrieved from [Link]

  • [9 min read] Structure-Activity Relationship - How beta blockers became what they are! (2022, February 28). Reddit. Retrieved from [Link]

  • Structure-binding-activity analysis of beta-adrenergic amines--II. Binding to the beta receptor and inhibition of adenylate cyclase. (1978, May 15). Molecular Pharmacology, 14(3), 479-489.
  • An analysis of the structure-activity relationship in the adrenergic blocking activity of the β-haloalkylamines. (n.d.). Journal of Medicinal Chemistry.
  • Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. (2025, October 13).
  • Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. (2023, April 3). Molecules, 28(7), 3180.
  • Synthesis and Biological Activity of Novel Fluorinated Amide Hydroxy Methyl Coumarin Deriv
  • Yamakawa, N., et al. (2010, November 11). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl) methyl]phenyl}propanoic acid: Nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Bioorganic & Medicinal Chemistry, 18(21), 7567-7576.
  • Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling. (n.d.). RSC Advances.
  • Binding kinetics measurements by stopped-flow spectrofluorometry. (n.d.).
  • Practical Synthesis of Hydroxychromenes and Evaluation of Their Biological Activity. (2011, December 28). Molecules, 17(1), 123-137.
  • Meyer-Almes, F. J. (2015). Kinetic binding assays for the analysis of protein-ligand interactions. Drug Discovery Today: Technologies, 17, 1-8.
  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (n.d.). Semantic Scholar.
  • A series of N-(2-amino-6-trifluoromethyl-pyridin-3-ylmethyl) 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamides were designed combining previously identified pharmacophoric elements and evaluated as hTRPV1 antagonists. (n.d.). Journal of Medicinal Chemistry.
  • 2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one. (n.d.).

Sources

A Comparative Guide to the Mass Spectrometry Validation for the Quantification of 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}propan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the rigorous quantification of novel chemical entities is a cornerstone of preclinical and clinical success. This guide provides an in-depth, experience-driven comparison of mass spectrometry-based validation for the quantification of 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}propan-1-ol, a representative small molecule with halogen substitutions. We will explore the nuances of method validation, compare viable analytical technologies, and provide actionable protocols to ensure data integrity and regulatory compliance.

The Criticality of Validated Bioanalytical Methods

Before a drug candidate can progress through the development pipeline, its absorption, distribution, metabolism, and excretion (ADME) profile must be thoroughly characterized. This necessitates a bioanalytical method that is not only sensitive and specific but also demonstrably reliable and reproducible. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for bioanalytical method validation to ensure the quality and integrity of the data submitted in regulatory filings.[1]

This guide will navigate the validation of a robust analytical method for 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}propan-1-ol, a compound whose chemical structure presents unique analytical considerations due to the presence of bromine and fluorine.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard

For the quantification of small molecules like 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}propan-1-ol in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the undisputed gold standard.[2] Its supremacy lies in its exceptional sensitivity, selectivity, and speed.

The Rationale Behind LC-MS/MS

The choice of LC-MS/MS is a deliberate one, driven by the physicochemical properties of the analyte and the demands of bioanalysis. The propanolamine moiety imparts polarity, making it amenable to reversed-phase liquid chromatography. The presence of a chromophore in the bromofluorophenyl group allows for UV detection, but for the low concentrations typically encountered in pharmacokinetic studies, the sensitivity of UV detection is often insufficient.[3][4][5][6]

Mass spectrometry offers unparalleled sensitivity and, crucially, specificity through the selection of specific mass-to-charge (m/z) transitions for the parent ion and its fragments. This is particularly important when dealing with complex matrices like plasma or urine, where endogenous compounds could interfere with the analysis.

Experimental Workflow for LC-MS/MS Method Validation

The following is a detailed, step-by-step methodology for the validation of an LC-MS/MS method for the quantification of 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}propan-1-ol in human plasma.

LC-MS/MS Workflow cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS/MS Detection cluster_3 Data Analysis Plasma_Sample Plasma Sample + Internal Standard Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC_System UPLC/HPLC System Reconstitution->HPLC_System Analytical_Column C18 Reversed-Phase Column Mobile_Phase Gradient Elution (e.g., Water/Acetonitrile with Formic Acid) Mass_Spectrometer Tandem Quadrupole Mass Spectrometer Analytical_Column->Mass_Spectrometer ESI_Source Electrospray Ionization (ESI+) Chromatography_Software Chromatography Data System Mass_Spectrometer->Chromatography_Software MRM Multiple Reaction Monitoring (MRM) Quantification Peak Integration & Concentration Calculation Chromatography_Software->Quantification

Figure 1: A typical experimental workflow for the quantification of a small molecule in a biological matrix using LC-MS/MS.

Step 1: Sample Preparation

The objective of sample preparation is to extract the analyte from the biological matrix and remove interfering substances.

  • Internal Standard Spiking: To a 100 µL aliquot of human plasma, add 10 µL of an internal standard (IS) solution. A stable isotope-labeled (SIL) analog of the analyte is the ideal IS as it co-elutes and experiences similar matrix effects. If a SIL-IS is unavailable, a structurally similar compound can be used.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate plasma proteins. Vortex for 1 minute.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

Step 2: Liquid Chromatography

Chromatographic separation is crucial for resolving the analyte from other components in the sample extract.

  • HPLC System: A high-performance liquid chromatography system capable of delivering a stable gradient.

  • Analytical Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is a good starting point.

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A gradient from 5% to 95% mobile phase B over 5 minutes is a typical starting point.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Step 3: Mass Spectrometry

The mass spectrometer provides the detection and quantification of the analyte.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer is ideal for quantitative bioanalysis.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for amine-containing compounds.

  • Multiple Reaction Monitoring (MRM): Monitor at least two MRM transitions for the analyte and one for the internal standard to ensure specificity. The protonated molecule [M+H]⁺ will be the precursor ion. Fragmentation is likely to occur at the C-N bond of the benzylamine moiety.[7][8] The presence of bromine will result in a characteristic isotopic pattern (M and M+2 in an approximate 1:1 ratio), which can be used for confirmation.

Validation Parameters and Acceptance Criteria

The validation of the bioanalytical method must be performed in accordance with regulatory guidelines (e.g., ICH M10).[1]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity & Selectivity To ensure that the signal detected is solely from the analyte of interest and not from endogenous matrix components or other interferences.Response in blank matrix should be <20% of the LLOQ for the analyte and <5% for the IS.
Linearity & Range To demonstrate a proportional relationship between the instrument response and the concentration of the analyte over a defined range.A minimum of 6 non-zero standards; correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision To determine the closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ); accuracy (%RE) within ±15% (±20% at LLOQ).
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected.Signal-to-noise ratio ≥ 3.
Limit of Quantification (LOQ) The lowest concentration of analyte that can be quantified with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10; accuracy and precision within ±20%.
Matrix Effect To assess the impact of co-eluting matrix components on the ionization of the analyte.The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%.
Stability To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term, post-preparative).Mean concentration at each stability condition should be within ±15% of the nominal concentration.

Comparison with Alternative Analytical Techniques

While LC-MS/MS is the preferred method, it is instructive to compare its performance with other potential analytical techniques.

Method_Selection Start Analytical Need High_Sensitivity High Sensitivity & Specificity Required? Start->High_Sensitivity LC_MSMS LC-MS/MS High_Sensitivity->LC_MSMS Yes HPLC_UV HPLC-UV High_Sensitivity->HPLC_UV No Volatile_Analyte Volatile & Thermally Stable Analyte? HPLC_UV->Volatile_Analyte GC_MS GC-MS Volatile_Analyte:s->HPLC_UV:n No Volatile_Analyte->GC_MS Yes

Figure 2: Decision tree for selecting an appropriate analytical technique.

FeatureLC-MS/MSHPLC-UVGC-MS
Principle Separation by liquid chromatography, detection by mass spectrometry.Separation by liquid chromatography, detection by UV-Vis absorbance.Separation by gas chromatography, detection by mass spectrometry.
Sensitivity Very high (pg/mL to fg/mL).[9]Moderate (ng/mL to µg/mL).[3][4][5][6]High (pg/mL to ng/mL), but analyte dependent.
Specificity Very high, based on mass-to-charge ratio and fragmentation.Moderate, susceptible to co-eluting compounds with similar chromophores.[4][5]High, based on mass-to-charge ratio and fragmentation.
Speed Fast, with run times typically under 10 minutes.Slower, with longer run times often required for adequate separation.[4]Fast for volatile compounds.
Applicability to Analyte Ideal for polar, non-volatile, and thermally labile compounds.Suitable for compounds with a UV chromophore.Requires volatile and thermally stable analytes; derivatization may be necessary.[10][11][12][13][14]
Matrix Effects Susceptible to ion suppression or enhancement.Less susceptible to matrix effects compared to MS.Can be affected by matrix components in the injector port.
Cost High initial investment and maintenance costs.Lower initial investment and maintenance costs.Moderate initial investment and maintenance costs.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique in pharmaceutical analysis.[3][4][5][6] However, for bioanalytical applications requiring high sensitivity, it often falls short. For 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}propan-1-ol, while the aromatic ring provides a chromophore for UV detection, the concentrations in biological fluids following therapeutic dosing are likely to be below the limit of quantification of most HPLC-UV methods. Furthermore, the complexity of biological matrices increases the risk of co-eluting interferences that could absorb at the same wavelength, compromising the specificity of the assay.[4][5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[10][11][12][13][14] However, 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}propan-1-ol, with its polar propanolamine side chain, is not sufficiently volatile for direct GC analysis. Derivatization to increase volatility would be necessary, adding complexity and potential variability to the sample preparation process. More importantly, the compound may be thermally labile and could degrade in the hot GC injector port, leading to inaccurate quantification.[15][16][17] Therefore, GC-MS is generally not a suitable technique for this class of compounds.

Conclusion

The validation of a bioanalytical method is a critical and intricate process that underpins the reliability of data in drug development. For the quantification of 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}propan-1-ol in biological matrices, LC-MS/MS stands out as the most appropriate analytical technique due to its superior sensitivity, specificity, and speed. While HPLC-UV and GC-MS have their applications, they are not well-suited for the demands of this particular analysis.

By following a systematic and rigorous validation process as outlined in this guide, and by making informed decisions about the analytical methodology, researchers can ensure the generation of high-quality, defensible data that will withstand regulatory scrutiny and pave the way for successful drug development.

References

  • Developing a UHPLC method for UV-based detection and quantification of primary aromatic amines in low concentrations. Agilent Technologies, Inc. Available at: [Link]

  • Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. SciELO. Available at: [Link]

  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. Available at: [Link]

  • HPLC-UV Method Validation for the Identification and Quantification of Bioactive Amines in Commercial Eggs. PubMed. Available at: [Link]

  • (PDF) HPLC-UV method Validation for the identification and quantification of bioactive amines in commercial eggs. ResearchGate. Available at: [Link]

  • GC-MS vs LC-MS. ResolveMass Laboratories Inc. Available at: [Link]

  • A Validated Bioanalytical Method for the Quantification of Biogenic Amines Using UPLC-MS/MS. Waters Corporation. Available at: [Link]

  • LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. LinkedIn. Available at: [Link]

  • A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. PMC. Available at: [Link]

  • Navigating the Nuances of Sample Preparation for LC-MS and GC-MS. Organomation. Available at: [Link]

  • How to Choose Between LC and GC for Your Analytical Needs. ILT. Available at: [Link]

  • A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. PubMed. Available at: [Link]

  • Extending the range of compounds amenable for gas chromatography-mass spectrometric analysis. PubMed. Available at: [Link]

  • LC-MS/MS Bioanalysis Method Development, Validation, and Sample Analysis: Points to Consider When Conducting Nonclinical and Clinical Studies in Accordance with Current Regulatory Guidances. OMICS International. Available at: [Link]

  • Quantitative bioanalysis by LC-MS for the development of biological drugs. Bioanalysis Zone. Available at: [Link]

  • Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. PubMed. Available at: [Link]

  • Advances in Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS)-Based Quantitation of Biopharmaceuticals in Biological Samples. LCGC International. Available at: [Link]

  • A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. MDPI. Available at: [Link]

  • Features of gas chromatographic analysis of thermally unstable compounds. PubMed. Available at: [Link]

  • Mass Spectrometry: Fragmentation. University of Arizona. Available at: [Link]

  • Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. PMC. Available at: [Link]

  • Features of gas chromatographic analysis of thermally unstable compounds. ResearchGate. Available at: [Link]

  • A Validated Bioanalytical Method for the Quantification of Biogenic Amines Using UPLC-MS/MS. Waters Corporation. Available at: [Link]

  • Mass Spectral Fragmentation of VX. DTIC. Available at: [Link]

  • General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

  • Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet. MDPI. Available at: [Link]

  • A thermoanalytical insight into the composition of biodegradable polymers and commercial products by EGA-MS and Py-GC-MS. PEARL. Available at: [Link]

Sources

Synthetic Route Comparison Guide: 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}propan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Process Development Scientists Focus: Evaluating Reductive Amination vs. Direct N-Alkylation for Secondary Amine Building Blocks

Executive Summary & Chemical Context

The compound 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}propan-1-ol is a highly versatile secondary amine building block. Structurally, it combines a 3-bromo-4-fluorobenzyl moiety—ideal for optimizing lipophilicity and providing a synthetic handle for transition-metal-catalyzed cross-coupling—with an alaninol-derived chiral amino alcohol that offers a vector for hydrogen bonding and further functionalization.

Because of these properties, this specific structural motif is frequently utilized in advanced drug discovery, notably in the synthesis of 1[1] and 2[2].

Synthesizing this secondary amine typically relies on one of two pathways using3[3]: Reductive Amination (Route A) or Direct N-Alkylation (Route B). This guide objectively compares both methodologies, providing field-proven protocols and mechanistic rationales to ensure high-fidelity scale-up.

Route A: Reductive Amination (The Preferred Pathway)

Mechanistic Rationale

Reductive amination is the industry standard for synthesizing secondary amines. The reaction proceeds via the condensation of 3-bromo-4-fluorobenzaldehyde with 2-aminopropan-1-ol to form a transient imine. By utilizing a mild reducing agent such as Sodium Triacetoxyborohydride (STAB), the protonated imine is selectively reduced faster than the unreacted aldehyde. This chemoselectivity entirely avoids the formation of the corresponding benzyl alcohol byproduct.

ReductiveAmination A 3-Bromo-4-fluorobenzaldehyde + 2-Aminopropan-1-ol B Imine Condensation (DCM, RT, 2h) A->B Equilibrium C Selective Reduction (NaBH(OAc)3, RT, 12h) B->C Hydride Transfer D Aqueous Workup (NaHCO3 Quench) C->D Destroy Excess STAB E Target: Secondary Amine (High Yield, High Purity) D->E Phase Separation

Caption: Workflow for the reductive amination of 3-bromo-4-fluorobenzaldehyde.

Self-Validating Experimental Protocol
  • Imine Formation: Dissolve 3-bromo-4-fluorobenzaldehyde (1.0 eq) and 2-aminopropan-1-ol (1.05 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M. Stir at room temperature for 2 hours.

    • Causality: The slight 0.05 eq excess of the amine drives the equilibrium toward the imine. Anhydrous DCM is critical to prevent the premature hydrolysis of the delicate imine intermediate back into the starting materials.

  • Reduction: Cool the reaction vessel to 0 °C. Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise. Allow the mixture to warm to room temperature naturally and stir for 12 hours.

    • Causality: Cooling mitigates the exothermic nature of the initial hydride transfer. STAB is chosen over NaBH₄ because its electron-withdrawing acetate groups reduce its nucleophilicity, preventing the unwanted reduction of the starting aldehyde.

  • Validation Check: Sample 10 µL of the reaction mixture, dilute in LC-MS grade methanol, and analyze via LC-MS. The reaction is deemed complete when the aldehyde peak (UV 254 nm) is fully consumed and the target mass [M+H]⁺ is the dominant signal.

  • Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Causality: NaHCO₃ safely decomposes unreacted STAB (releasing CO₂ gas) while maintaining a basic aqueous pH. This ensures the secondary amine product remains in its unprotonated, organic-soluble free-base form, allowing for a highly pure crude extraction.

Route B: Direct N-Alkylation (The Alternative)

Mechanistic Rationale

Direct N-alkylation relies on the nucleophilic attack of the primary amine (alaninol) onto 3-bromo-4-fluorobenzyl bromide via an S_N2 mechanism. While the reagents are inexpensive, the primary challenge is over-alkylation . The resulting secondary amine is sterically accessible and often more nucleophilic than the primary amine starting material, leading to the rapid formation of a tertiary amine (di-alkylated) byproduct.

Alkylation A 3-Bromo-4-fluorobenzyl bromide + 2-Aminopropan-1-ol (Excess) B Nucleophilic Substitution (SN2) (K2CO3, ACN, 60°C) A->B Base-promoted C Target: Mono-alkylated Amine B->C Major Pathway D Byproduct: Di-alkylated Amine B->D Over-alkylation E Chromatographic Purification (Silica Gel) C->E D->E Removal

Caption: Reaction pathways and purification workflow for direct N-alkylation.

Self-Validating Experimental Protocol
  • Nucleophilic Attack: Dissolve 2-aminopropan-1-ol (2.5 eq) and K₂CO₃ (2.0 eq) in anhydrous acetonitrile (ACN). Slowly add 3-bromo-4-fluorobenzyl bromide (1.0 eq) dropwise at 0 °C.

    • Causality: A massive excess of the primary amine is mathematically required to statistically favor mono-alkylation. Dropwise addition at 0 °C prevents localized high concentrations of the electrophile, which would otherwise trigger runaway di-alkylation.

  • Heating: Attach a reflux condenser, warm the mixture to 60 °C, and stir for 4 hours.

  • Validation Check: Perform TLC (DCM:MeOH 9:1, visualized with Ninhydrin stain). The primary amine (staining pink/red) should be present in excess, while the benzyl bromide (UV active) should be fully consumed. A secondary spot corresponding to the di-alkylated byproduct is inevitably observed.

  • Workup & Purification: Filter the mixture to remove inorganic salts. Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, DCM to 10% MeOH in DCM gradient).

    • Causality: Filtration easily removes the insoluble K₂CO₃ and KBr salts. However, chromatography is strictly mandatory here; simple acid-base extraction cannot separate the mono-alkylated target from the di-alkylated byproduct and the massive excess of starting amine.

Comparative Data Analysis

To guide process selection, the quantitative performance metrics of both routes are summarized below. Data reflects typical outcomes at a 10-gram synthesis scale.

ParameterRoute A: Reductive AminationRoute B: Direct N-Alkylation
Primary Reagents 3-Bromo-4-fluorobenzaldehyde, NaBH(OAc)₃3-Bromo-4-fluorobenzyl bromide, K₂CO₃
Typical Isolated Yield 80 - 88% 45 - 55%
Crude Purity (Pre-Column) > 95% (Minimal byproducts)< 80% (Significant di-alkylation)
Reaction Time 12 - 16 hours4 - 6 hours
Purification Requirement Simple acid-base extractionStrict silica gel chromatography
Scalability Excellent (Kilogram scale viable)Poor (Due to chromatographic burden)

Conclusion & Recommendations

For the synthesis of 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}propan-1-ol, Route A (Reductive Amination) is unequivocally the superior method.

While Route B utilizes slightly cheaper starting materials and features a shorter reaction time, the S_N2 mechanism inherently suffers from poor chemoselectivity. The resulting over-alkylation drastically reduces the overall yield and necessitates labor-intensive chromatographic purification. Route A bypasses these issues entirely through the controlled, chemoselective reduction of an imine intermediate, yielding a highly pure product that can often be used in subsequent drug development steps without further purification.

References

  • European Patent Office - EP 3523292 B1:HETEROARYL COMPOUNDS AND THEIR USE AS MER INHIBITORS. Dong-A Socio Holdings Co., Ltd.
  • Google Patents - WO2017158151A1:Pyrimidone derivatives and their use in the treatment, amelior
  • Ambeed Chemical Catalog:Robinson-Schöpf Reaction - 3-Bromo-4-Fluorobenzaldehyde & Alaninol Availability.

Sources

Safety Operating Guide

Personal protective equipment for handling 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}propan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of novel pharmaceutical intermediates not just as a compliance exercise, but as an exercise in molecular risk management. The compound 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}propan-1-ol is a highly specialized secondary amino-alcohol featuring a halogenated benzyl group. Because comprehensive toxicological data (such as a specific Safety Data Sheet) is rarely available for early-stage research compounds, we must apply the "read-across" methodology and OSHA’s Laboratory Standard (29 CFR 1910.1450)[1][2]. This standard mandates that laboratory personnel treat chemicals of unknown toxicity as hazardous, engineering our safety protocols based on the compound's functional groups.

This guide provides the definitive, causality-driven operational and disposal protocols for handling this specific halogenated benzylamine derivative.

Molecular Causality: Why Standard PPE is Insufficient

To select the correct Personal Protective Equipment (PPE), we must first deconstruct the molecule's structure to understand its physiological interaction pathways:

  • The Secondary Amine Core: Amines are inherently alkaline. Upon contact with the skin, they cause the saponification of epidermal lipids, leading to deep, penetrating chemical burns. In ocular tissue, amines can cause rapid and irreversible corneal damage[3].

  • The 3-Bromo-4-fluorobenzyl Group: The addition of heavy halogens (bromine and fluorine) significantly increases the molecule's lipophilicity (LogP). If the amine core breaches the stratum corneum, the halogenated aromatic ring ensures rapid absorption into systemic circulation, presenting a severe risk of systemic toxicity and hepatic/renal strain.

  • The Propan-1-ol Tail: The hydroxyl group allows for hydrogen bonding, meaning this compound will readily dissolve in both aqueous and organic environments, making sweat on a researcher's skin an effective solvent vector for absorption.

Because of this specific combination—corrosive alkalinity paired with high lipophilicity—standard thin-mil nitrile exam gloves are fundamentally inadequate for extended handling.

Mandatory PPE Matrix and Quantitative Selection

The following table summarizes the required PPE, driven by permeation data for analogous halogenated amines.

PPE CategoryRecommended Material / SpecificationBreakthrough Time (est.)Causality & Scientific Rationale
Primary Gloves Butyl Rubber (14–30 mil) > 240 minutesButyl rubber provides the highest resistance to both amines and alcohols. It prevents the lipophilic halogenated ring from permeating the matrix.
Inner Gloves Nitrile (4–8 mil) < 15 minutes (Splash only)Worn under the butyl gloves. Provides a secondary barrier and maintains dexterity if the outer glove must be removed to adjust equipment.
Eye Protection Indirect-Vented Splash Goggles N/AAmines are severely damaging to eyes. Safety glasses are insufficient; a full orbital seal is required to prevent aerosol or vapor intrusion[3].
Body Protection Polymer-Coated Tyvek / Lab Coat N/APrevents dust/aerosol accumulation on porous street clothing.
Respirator NIOSH N95/P100 or PAPR N/ARequired if handling dry powder outside a localized exhaust system to prevent inhalation of highly irritating amine dust.

Mechanistic Workflow Diagram

The following diagram illustrates the logical relationship between the compound's structural hazards and our selected engineering and personal controls.

G Chem 2-{[(3-Bromo-4-fluorophenyl) methyl]amino}propan-1-ol Haz1 Secondary Amine (Corrosive/Alkaline) Chem->Haz1 Haz2 Halogenated Aromatic (Lipophilic/Systemic Toxicity) Chem->Haz2 Haz3 Propanol Group (H-Bonding/Solubility) Chem->Haz3 PPE1 Heavy-Duty Butyl Gloves (Prevents Dermal Penetration) Haz1->PPE1 Drives Glove Choice PPE2 Chemical Splash Goggles (Prevents Ocular Damage) Haz1->PPE2 Drives Eye Protection Haz2->PPE1 Requires Barrier PPE3 Local Exhaust Ventilation (Controls Aerosolization) Haz3->PPE3 Vapor/Dust Control Action Safe Laboratory Handling PPE1->Action PPE2->Action PPE3->Action

Fig 1: Mechanistic causality between the molecular structure of the target compound and required safety controls.

Step-by-Step Operational Protocol: Safe Handling & Transfer

To ensure a self-validating safety system, researchers must follow this exact sequence when weighing or transferring the compound.

Phase 1: Environmental Verification

  • Validate Engineering Controls: Ensure the fume hood or ventilated balance enclosure is operational. Verify the face velocity is between 80–120 feet per minute (fpm).

  • Clear the Workspace: Remove all incompatible chemicals, specifically strong oxidizing agents and strong acids, which can react violently with secondary amines.

Phase 2: PPE Donning (Double-Glove Technique)

  • Wash and thoroughly dry hands.

  • Don the inner layer: 4–8 mil Nitrile exam gloves.

  • Don the outer layer: 14+ mil Butyl rubber gloves. Pull the cuffs of the butyl gloves over the sleeves of your lab coat to eliminate exposed skin at the wrists.

  • Don indirect-vented chemical splash goggles.

Phase 3: Execution (Weighing and Solubilization)

  • Static Mitigation: Halogenated powders can hold static charges. Use an anti-static gun (zerostat) on the weighing boat and use a grounded, static-dissipative spatula.

  • Transfer: Open the primary container only inside the active fume hood. Transfer the required mass slowly to minimize aerosolization.

  • Solubilization: If preparing a stock solution, add the solvent to the compound, not vice versa. This minimizes the risk of the dry powder being displaced by the liquid front.

Phase 4: Doffing & Decontamination

  • Wipe down the exterior of the sealed stock vial with a solvent-dampened wipe (e.g., isopropanol) to remove microscopic amine residue.

  • Remove the outer butyl gloves by pinching the wrist and pulling them inside out.

  • Dispose of the inner nitrile gloves as hazardous solid waste. Wash hands immediately with soap and water.

Spill Response and Neutralization Plan

In the event of a localized spill inside the fume hood:

  • Do not use water immediately. Water will dissolve the propanol group and spread the corrosive amine.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand).

  • Neutralization: Carefully apply a weak, dilute acid (such as 5% acetic acid or citric acid solution) to the absorbent to neutralize the alkaline amine core.

  • Collection: Scoop the neutralized slurry using non-sparking tools into a highly visible, sealable hazardous waste container.

EPA-Compliant Disposal Plan

Because this molecule contains both bromine and fluorine, its disposal is strictly regulated by the EPA under the Resource Conservation and Recovery Act (RCRA)[4][5].

  • Halogenated Segregation: Any solvent waste containing 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}propan-1-ol must be segregated into a dedicated "Halogenated Organic Waste" carboy.

  • EPA Waste Codes: If the compound is dissolved in standard halogenated solvents (e.g., dichloromethane, chloroform) for chromatography or extraction, the resulting waste falls under EPA hazardous waste codes F001 or F002 [4][6].

  • Aqueous Waste: Even if neutralized, aqueous waste containing this compound cannot be poured down the drain. The lipophilic halogenated aromatic ring poses an environmental toxicity hazard. It must be collected and labeled as "Aqueous Hazardous Waste - Contains Halogenated Amines."

References

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance - Handling Unknown Chemicals." United States Department of Labor. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." Code of Federal Regulations. Available at:[Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Listings: F-Codes (F001-F005)." United States EPA. Available at:[Link]

  • Electronic Code of Federal Regulations (eCFR). "40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes." eCFR. Available at:[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.